4-Methoxy-4'-nitrobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVSAELNVPXMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324396 | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-94-6 | |
| Record name | 4-Methoxy-4′-nitrobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1151-94-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-4'-nitrobenzophenone
CAS Number: 1151-94-6
This technical guide provides a comprehensive overview of 4-Methoxy-4'-nitrobenzophenone, a substituted aromatic ketone with applications as a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its physicochemical properties, synthesis, and available data on its characteristics.
Physicochemical Properties
This compound is an off-white to yellow solid at room temperature.[1] While specific solubility data is not widely published, related benzophenone compounds suggest moderate solubility in organic solvents such as ethanol and acetone, with lower solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1151-94-6 | [3] |
| Molecular Formula | C₁₄H₁₁NO₄ | [3] |
| Molecular Weight | 257.24 g/mol | [3] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 125-127 °C | [1] |
| 119.0-128.0 °C | [4] | |
| Boiling Point | 192-194 °C at 0.9 Torr | [1] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃) | Aromatic protons (nitro-substituted ring): ~δ 8.3-8.1 ppm (d, 2H), ~δ 7.9-7.7 ppm (d, 2H). Aromatic protons (methoxy-substituted ring): ~δ 7.8-7.6 ppm (d, 2H), ~δ 7.0-6.8 ppm (d, 2H). Methoxy protons: ~δ 3.9 ppm (s, 3H). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon: ~δ 195 ppm. Carbons in the nitro-substituted ring: ~δ 150 (C-NO₂), 143 (C-C=O), 130, 124 ppm. Carbons in the methoxy-substituted ring: ~δ 164 (C-OCH₃), 132, 130 (C-C=O), 114 ppm. Methoxy carbon: ~δ 56 ppm. |
| IR (KBr Pellet) | ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1520 and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1260 cm⁻¹ (Ar-O-CH₃ stretch). |
| Mass Spectrometry (EI) | Molecular ion [M]⁺ at m/z 257. Fragment ions corresponding to the loss of NO₂ (m/z 211), C₆H₄NO₂ (m/z 135), and C₆H₄OCH₃ (m/z 107). |
Synthesis of this compound
The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
The following is a general procedure for the synthesis of this compound.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas) is charged with anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).
-
Addition of Reactants: The suspension is cooled in an ice bath. A solution of 4-nitrobenzoyl chloride in the same dry solvent is added dropwise from the dropping funnel. Following this, anisole is added dropwise, maintaining a low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Potential Applications and Biological Activity
This compound is primarily utilized as an intermediate in organic synthesis. The presence of the nitro and methoxy groups on the benzophenone scaffold allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which is a key functional group in the synthesis of many pharmaceuticals. The benzophenone core itself is a structural motif found in various biologically active compounds.
There is currently a lack of published studies on the specific biological activities, pharmacological effects, or mechanism of action of this compound. Research on other benzophenone derivatives has explored their use as UV filters in sunscreens and their potential endocrine-disrupting effects.[5] Some studies have also investigated the in vitro and in vivo effects of other substituted benzophenones, revealing activities such as monoamine oxidase inhibition and metabolic pathways in liver microsomes.[5][6] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Toxicology and Safety Information
Detailed toxicological data for this compound is not available. However, based on the safety data sheets for similar compounds, it should be handled with care in a laboratory setting. It is classified as an irritant, and appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound (CAS No. 1151-94-6) is a valuable synthetic intermediate with a well-defined route of synthesis via Friedel-Crafts acylation. While its physicochemical properties are partially characterized, there is a notable absence of experimental spectroscopic, detailed solubility, and biological activity data in the public domain. This guide provides a summary of the available information and predictive data to aid researchers in their work with this compound. Further investigation into its biological and toxicological profile is warranted to fully understand its potential applications and safety.
References
- 1. This compound CAS#: 1151-94-6 [m.chemicalbook.com]
- 2. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-4'-nitrobenzophenone
This technical guide provides a comprehensive overview of 4-Methoxy-4'-nitrobenzophenone, a substituted benzophenone derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for the synthetic process.
Core Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₄H₁₁NO₄. It presents as an off-white to yellow solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 257.24 g/mol | [2] |
| Molecular Formula | C₁₄H₁₁NO₄ | [2] |
| Melting Point | 125-127 °C | [1] |
| 119.0-128.0 °C | [3][4] | |
| Boiling Point | 192-194 °C at 0.9 Torr | [1] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |
| Appearance | Off-white to yellow solid | [1] |
| White to pale cream to pale yellow powder | [3][4] | |
| CAS Number | 1151-94-6 | [2] |
Synthesis via Friedel-Crafts Acylation
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Friedel-Crafts acylation reactions.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity
Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathway involvement of this compound. However, benzophenone derivatives are a broad class of compounds with diverse biological activities, and this particular molecule could be a subject of interest in medicinal chemistry and drug discovery research. Further studies are required to elucidate its potential biological roles.
References
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone that belongs to the benzophenone family of compounds. The presence of an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2) on the two phenyl rings, para to the carbonyl bridge, imparts distinct chemical and physical properties to the molecule. This makes it a compound of interest as an intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and predicted spectral properties, based on available data and analysis of structurally related compounds.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1151-94-6 | [1] |
| Molecular Formula | C₁₄H₁₁NO₄ | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| Appearance | Off-white to yellow solid/powder | [2] |
| Melting Point | 125-127 °C | [3] |
| Boiling Point | 192-194 °C at 0.9 Torr | [3] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | Room temperature | [3] |
Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of substituted benzophenones.
Reactants:
-
Anisole (4-methoxybenzene)
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a dilute hydrochloric acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
General Photochemical Pathways of Substituted Benzophenones
Caption: Jablonski diagram illustrating general photochemical processes.
Spectral Properties
Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the nitro-substituted ring will be deshielded and appear further downfield compared to the protons on the methoxy-substituted ring. The methoxy group will appear as a singlet at approximately 3.8-3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm), the carbons of the two aromatic rings, and the methoxy carbon (around 55 ppm). The presence of the electron-withdrawing nitro group and the electron-donating methoxy group will influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretch around 1650-1670 cm⁻¹, the C-O-C stretch of the ether group around 1250 cm⁻¹, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the benzophenone system will result in strong absorption in the UV region.
Biological and Photochemical Activity
While specific studies on the biological activity of this compound are limited, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy and a nitro group could modulate these activities.
The photochemical properties of benzophenones are well-documented. Upon absorption of UV light, they can undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions, such as hydrogen abstraction from suitable donors. This property makes benzophenones useful as photoinitiators in polymer chemistry. The presence of the nitro group in this compound is likely to influence its photochemical behavior.
Conclusion
This compound is a versatile synthetic intermediate with potential for further functionalization. While a comprehensive experimental characterization is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-established chemistry of substituted benzophenones. The provided synthesis protocol offers a clear pathway for its preparation, and the outlined spectral characteristics can guide its identification and purification. Further research into the specific biological and photochemical properties of this compound could reveal novel applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-4'-nitrobenzophenone via the Friedel-Crafts acylation reaction. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data, including physicochemical properties and spectral analysis. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of the preparation of this and related benzophenone derivatives.
Introduction
Benzophenone and its derivatives are a critical class of compounds in organic chemistry, with wide-ranging applications in photochemistry, polymer science, and as intermediates in the synthesis of pharmaceuticals. The presence of a methoxy group and a nitro group on the benzophenone scaffold, as in this compound, offers a versatile platform for further functionalization, making it a valuable building block in the development of novel therapeutic agents and functional materials.
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] This guide focuses on the application of this reaction to produce this compound from anisole and 4-nitrobenzoyl chloride.
Reaction Mechanism
The Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The mechanism can be summarized in the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-nitrobenzoyl chloride, leading to the formation of a highly reactive acylium ion electrophile. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[2]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
-
Product Complexation and Work-up: The product, this compound, is a Lewis base and forms a complex with the aluminum chloride catalyst. Therefore, a stoichiometric amount of the catalyst is required. An aqueous work-up is necessary to hydrolyze this complex and isolate the final ketone product.[1]
Experimental Protocol
The following protocol is a comprehensive procedure for the synthesis of this compound, adapted from established methods for Friedel-Crafts acylation reactions.[3][4]
Materials and Reagents:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel.
-
Suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane in the reaction flask.
-
-
Addition of Reactants:
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Following the addition of the acyl chloride, add anisole (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
After the complete addition of reactants, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the addition of crushed ice, followed by dilute hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.[4]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
-
Data Presentation
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1151-94-6 | [5] |
| Molecular Formula | C₁₄H₁₁NO₄ | [5] |
| Molecular Weight | 257.24 g/mol | [5] |
| Appearance | White to pale cream to pale yellow powder | [6] |
| Melting Point | 119.0 - 128.0 °C | [6] |
| Purity (Assay by GC) | ≥96.0% | [6] |
Spectral Data
Directly published spectral data for this compound is limited. The following tables provide predicted and reported spectral data for the parent compounds, 4-methoxybenzophenone and 4-nitrobenzophenone, which can be used for the characterization of the target molecule.
Table 4.2.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H) |
| 4-Nitrobenzophenone | 8.35 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.66 (t, J = 7.2 Hz, 1H), 7.53 (t, J = 7.8 Hz, 2H) |
| This compound (Predicted) | ~8.3 (d, 2H), ~7.8 (d, 2H), ~7.7 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H) |
Table 4.2.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 4-Methoxybenzophenone | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 |
| 4-Nitrobenzophenone | 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 |
Table 4.2.3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aryl Ketone) | 1650 - 1690 (strong) |
| C-O-C (Aryl Ether) | 1230 - 1270 (asymmetric stretch), 1020 - 1075 (symmetric stretch) |
| N-O (Nitro group) | 1500 - 1560 (asymmetric stretch, strong), 1345 - 1385 (symmetric stretch, strong) |
| C-H (Aromatic) | 3000 - 3100 (stretch), 690 - 900 (out-of-plane bend) |
Safety Precautions
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Nitrobenzoyl chloride: A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
-
The quenching step of the reaction is highly exothermic and should be performed slowly and with caution in an ice bath.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound via Friedel-Crafts acylation. The provided experimental protocol, based on established chemical literature, offers a reliable method for the preparation of this compound. The tabulated physicochemical and spectral data, while partially predictive, serve as a strong basis for product identification and quality control. This document is intended to empower researchers and professionals in the fields of chemical synthesis and drug development with the necessary information to successfully synthesize and utilize this versatile benzophenone derivative.
References
Spectroscopic Profile of 4-Methyl-4'-nitrobenzophenone: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-4'-nitrobenzophenone, a substituted benzophenone derivative of interest in organic synthesis and materials science. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings.
It is important to note that while the request specified "4-Methoxy-4'-nitrobenzophenone," the available spectroscopic data robustly corresponds to 4-Methyl-4'-nitrobenzophenone . This guide proceeds with the data for the latter, a close structural analog.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Methyl-4'-nitrobenzophenone.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1652 | C=O (Ketone) stretching |
| 1600 | Aromatic C=C stretching |
| 1520 | Asymmetric N-O stretching (NO₂) |
| 1353 | Symmetric N-O stretching (NO₂) |
| 1315 | C-H bending |
| 732 | C-H out-of-plane bending |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.34–8.32 | m | 2H | - | Protons ortho to NO₂ group |
| 7.93–7.90 | m | 2H | - | Protons meta to NO₂ group |
| 7.71 | d | 2H | 8.4 | Protons ortho to C=O (on methyl-substituted ring) |
| 7.32 | d | 2H | 8.0 | Protons meta to C=O (on methyl-substituted ring) |
| 2.47 | s | 3H | - | Methyl group protons (-CH₃) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 194.53 | C=O (Ketone carbon) |
| 149.67 | Carbon bearing the NO₂ group |
| 144.60 | Quaternary carbon attached to the methyl group |
| 143.33 | Quaternary carbon of the nitro-substituted ring attached to the ketone |
| 133.63 | Aromatic CH |
| 130.57 | Aromatic CH |
| 130.34 | Aromatic CH |
| 129.40 | Aromatic CH |
| 123.50 | Aromatic CH ortho to the NO₂ group |
| 21.77 | -CH₃ (Methyl carbon) |
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Interpretation |
| 241 | [M]⁺ (Molecular ion) |
| 119 | Fragment ion |
| 91 | Fragment ion |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then transferred to a pellet-forming die.
-
The die is placed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the 4-Methyl-4'-nitrobenzophenone sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
-
Parameters: Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
-
Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
The separated compound then enters the mass spectrometer.
-
Ionization: Electron Impact (EI) ionization is typically used, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural characterization of an organic compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis of 4-Methyl-4'-nitrobenzophenone.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-4'-nitrobenzophenone. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive prediction of the spectra based on established principles of NMR spectroscopy and data from closely related analogs. The methodologies for spectral acquisition and the logical framework for spectral interpretation are also detailed.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei in this compound. These predictions are derived from the known spectra of 4-methoxybenzophenone and 4-nitrobenzophenone, considering the additive effects of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group on the benzophenone core structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 8.30 | Doublet | ~ 8.8 | 2H |
| H-3', H-5' | ~ 7.90 | Doublet | ~ 8.8 | 2H |
| H-2, H-6 | ~ 7.80 | Doublet | ~ 8.9 | 2H |
| H-3, H-5 | ~ 7.00 | Doublet | ~ 8.9 | 2H |
| -OCH₃ | ~ 3.90 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 194 |
| C-4 | ~ 164 |
| C-1' | ~ 143 |
| C-4' | ~ 150 |
| C-1 | ~ 130 |
| C-2, C-6 | ~ 132 |
| C-3', C-5' | ~ 124 |
| C-2', C-6' | ~ 131 |
| C-3, C-5 | ~ 114 |
| -OCH₃ | ~ 56 |
Experimental Protocols
A general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of benzophenone derivatives is outlined below. This protocol is a synthesis of standard laboratory practices.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzophenone derivatives due to its excellent solubilizing properties and relatively clean spectral window.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
2.2 NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate for qualitative spectra.
-
Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. A line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. Phase and baseline corrections are performed to obtain the final spectrum.
Visualizations
3.1 Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the predicted assignments for the key proton and carbon atoms.
Caption: Molecular structure of this compound.
3.2 Experimental Workflow for NMR Analysis
The logical workflow for the NMR analysis of a small organic molecule like this compound is depicted in the following diagram.
Caption: Generalized workflow for NMR analysis.
FT-IR and UV-Vis spectra for 4-Methoxy-4'-nitrobenzophenone
An In-depth Technical Guide on the FT-IR and UV-Vis Spectra of 4-Methoxy-4'-nitrobenzophenone
Data Presentation
The anticipated spectral data for this compound are summarized in the tables below for clear and easy comparison.
Table 1: Predicted FT-IR Absorption Bands for this compound
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| ~2970-2840 | C-H Stretch | Methoxy (-OCH₃) | Medium to Weak |
| ~1665 | C=O Stretch | Ketone | Strong |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1520 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |
| ~1345 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |
| ~1260 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| ~1030 | Symmetric C-O-C Stretch | Aryl Ether | Medium |
| ~850 | C-H Out-of-Plane Bend | 1,4-disubstituted rings | Strong |
Table 2: Predicted UV-Vis Absorption Maxima for this compound
The UV-Vis spectrum is influenced by the electronic transitions within the conjugated system of the molecule. The position of the absorption maxima (λmax) can shift depending on the solvent polarity.
| Solvent Type | Predicted λmax (nm) | Electronic Transition |
| Non-polar (e.g., Cyclohexane) | ~280-290 | π → π |
| ~330-340 | n → π | |
| Polar (e.g., Ethanol) | ~290-300 | π → π |
| ~340-350 | n → π |
Experimental Protocols
The following are detailed methodologies for conducting FT-IR and UV-Vis spectroscopy for a solid organic compound like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (Solid Sample)
This protocol describes the use of the KBr pellet method, a common technique for obtaining high-quality spectra of solid samples.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment of the FT-IR spectrometer to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with known functional group frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol (Solution Sample)
This protocol details the steps for measuring the UV-Vis absorption spectrum of a compound dissolved in a solvent.
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and has a UV cutoff wavelength below the expected absorption range of the analyte. Ethanol or cyclohexane are suitable choices for this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in a maximum absorbance reading between 0.3 and 1.0. This typically corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes with the pure solvent.
-
Place one cuvette in the reference beam path and the other in the sample beam path to record a baseline correction.
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Scan the spectrum over the desired wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
-
If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Crystal Structure Determination of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the comprehensive methodology for the determination of the crystal structure of 4-Methoxy-4'-nitrobenzophenone. Due to the current absence of a publicly available, fully determined experimental crystal structure for this compound, this document provides a detailed framework encompassing its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. Furthermore, potential biological activities and relevant signaling pathways are discussed based on related benzophenone derivatives.
Introduction
This compound is a substituted diarylketone with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, suggests interesting electronic and intermolecular interaction properties that can be definitively elucidated through crystallographic studies. The determination of its solid-state structure is crucial for understanding its physicochemical properties, polymorphism, and for guiding the design of new materials and pharmaceutical agents. While specific experimental crystallographic data for this compound is not currently available in open-access crystallographic databases, this guide provides the necessary experimental protocols to achieve this characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₄ | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| Appearance | White to pale cream to pale yellow powder | [2] |
| Melting Point | 125-127 °C | [3][4] |
| Boiling Point | 192-194 °C at 0.9 Torr | [3] |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction.[5][6]
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension. Following this, add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[5]
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.[7]
Methods:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
This technique provides definitive information about the three-dimensional arrangement of atoms in a crystal.[7][8]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[8]
-
Goniometer for crystal mounting and orientation.
-
X-ray detector (e.g., CCD or CMOS).
-
Cryo-system for low-temperature data collection (optional but recommended to reduce thermal motion of atoms).
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in the X-ray beam. The diffractometer rotates the crystal while irradiating it with X-rays. The diffracted X-rays are recorded by the detector at various crystal orientations.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[8]
Visualization of Experimental Workflow
The logical flow of experiments for determining the crystal structure is depicted in the following diagram.
Caption: Experimental workflow for the determination of the crystal structure of this compound.
Potential Biological Significance and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, related benzophenone derivatives have been reported to possess various biological properties, including antioxidant and potential toxicological effects.[9]
Some benzophenones are known to interact with cellular signaling pathways. For instance, compounds with antioxidant properties can modulate pathways involved in cellular defense against oxidative stress, such as the Nrf2-antioxidant response element (ARE) signaling pathway.[10][11] Activation of this pathway leads to the expression of a battery of antioxidant and detoxification enzymes.[10]
Given the presence of a nitro group, which can be metabolically reduced, and a methoxy group, which can be involved in metabolic transformations, it is plausible that this compound could interact with various cellular targets. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate its biological effects and the signaling pathways involved.
A generalized diagram of an antioxidant signaling pathway that could be relevant for related compounds is presented below.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS#: 1151-94-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 4-Methoxy-4'-nitrobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-4'-nitrobenzophenone is a ketone derivative with significant potential in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and development, particularly in fields like reaction chemistry, crystallography, and formulation science. This technical guide addresses the current landscape of solubility data for this compound. While publicly available quantitative solubility data is limited, this document provides a comprehensive framework for researchers to systematically determine and report this critical physicochemical property. The guide furnishes detailed experimental protocols based on established methodologies and presents a standardized template for data presentation, ensuring consistency and comparability across different laboratories. Furthermore, a visual representation of the experimental workflow is provided to facilitate procedural understanding.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. To address this gap and facilitate a standardized approach to data collection, the following table is provided as a template for researchers to record their experimentally determined values. This structured format will enable easy comparison of solubility across different solvents and temperatures.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Non-Polar Solvents | ||||
| Toluene | ||||
| Hexane | ||||
| Cyclohexane | ||||
| Polar Aprotic Solvents | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Polar Protic Solents | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]
2.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a prepared calibration curve.
-
Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Workflow and Visualization
The systematic determination of solubility follows a logical progression of steps, from preparation to analysis. The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides researchers with the necessary framework to systematically and accurately determine the solubility of this compound in various organic solvents. The adoption of the proposed experimental protocol and data presentation template will contribute to the generation of a robust and comparable dataset, benefiting the wider scientific community.
References
The Versatile Intermediate: A Technical Guide to 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone that serves as a crucial chemical intermediate in a variety of synthetic applications. Its unique molecular architecture, featuring a benzophenone core with an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the field of drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 1151-94-6 | [1] |
| Molecular Formula | C₁₄H₁₁NO₄ | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 125-127 °C | [2] |
| Boiling Point | 192-194 °C (at 0.9 Torr) | [2] |
| Assay (GC) | ≥96.0% | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The methoxy group of anisole is an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a synthesized procedure based on established methods for similar Friedel-Crafts acylation reactions.[3][4]
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension.
-
Addition of Substrate: Following the addition of the acyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield an off-white to yellow crystalline solid.
Applications as a Chemical Intermediate
This compound is a valuable intermediate primarily due to the reactivity of its nitro group.[5] The nitro functional group can be readily reduced to an amine, which is a key functional group in the synthesis of a wide array of pharmaceuticals and other fine chemicals.
Reduction to 4-Amino-4'-methoxybenzophenone
The reduction of the nitro group to a primary amine is a pivotal transformation that opens up numerous synthetic possibilities. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
The resulting 4-amino-4'-methoxybenzophenone is a key building block for the synthesis of more complex molecules with potential biological activities. The newly formed amino group can undergo a variety of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
Visualizing the Synthetic and Application Pathways
To better illustrate the synthetic workflow and the role of this compound as a chemical intermediate, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatile reactivity of its nitro group make it a valuable precursor for the development of a wide range of complex organic molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in creating novel and valuable products.
References
Methodological & Application
Synthesis of 4-amino-4'-methoxybenzophenone from 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-amino-4'-methoxybenzophenone from 4-methoxy-4'-nitrobenzophenone. The featured protocol details a robust and chemoselective reduction of the aromatic nitro group using tin(II) chloride, a method well-suited for substrates with multiple functional groups.
Introduction
4-amino-4'-methoxybenzophenone is a valuable intermediate in the synthesis of various biologically active molecules and materials. Its structure, featuring a benzophenone core with both an amino and a methoxy group, allows for diverse downstream chemical modifications. The selective reduction of the nitro group in the precursor, this compound, is a critical transformation. While several methods exist for the reduction of nitroarenes, including catalytic hydrogenation and other metal-based reductions, the use of tin(II) chloride (SnCl₂) in an acidic medium is often preferred for its high chemoselectivity, preserving other reducible functionalities such as the ketone and ether moieties present in the molecule. This protocol provides a reliable and scalable method for this synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-amino-4'-methoxybenzophenone. The data is based on typical results obtained for analogous nitrobenzophenone reductions.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Amino-4'-methoxybenzophenone |
| Molecular Formula (Product) | C₁₄H₁₃NO₂ |
| Molecular Weight (Product) | 227.26 g/mol |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78°C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Application Notes and Protocols for 4-Methoxy-4'-nitrobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is a versatile bifunctional aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on separate phenyl rings, allows for a range of selective chemical transformations. This unique electronic arrangement makes it a key building block in the synthesis of various target molecules, particularly in the fields of medicinal chemistry and polymer science.
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor to pharmacologically relevant amino derivatives and its potential use in photochemistry. Detailed protocols for its key transformations are provided, along with tables of physical and spectroscopic data for easy reference.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound and its primary synthetic derivative, 4-amino-4'-methoxybenzophenone, is essential for their use in synthesis. The following tables summarize their key physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | This compound | 4-Amino-4'-methoxybenzophenone |
| CAS Number | 1151-94-6[1] | 6340-41-6 |
| Molecular Formula | C₁₄H₁₁NO₄[1] | C₁₄H₁₃NO₂ |
| Molecular Weight | 257.24 g/mol [1] | 227.26 g/mol |
| Appearance | White to pale cream or pale yellow powder | Data not available |
| Melting Point | 125-127 °C | Data not available |
Table 2: Spectroscopic Data
| Spectroscopy | This compound | 4-Amino-4'-methoxybenzophenone |
| ¹H NMR | Predicted shifts based on analogous structures: Aromatic protons (approx. 6.9-8.3 ppm), Methoxy protons (approx. 3.9 ppm). | Predicted shifts based on analogous structures: Aromatic protons (approx. 6.6-7.7 ppm), Methoxy protons (approx. 3.8 ppm), Amino protons (broad singlet, approx. 4.0-5.0 ppm). |
| ¹³C NMR | Predicted shifts based on analogous structures: Carbonyl carbon (approx. 194 ppm), Aromatic carbons (approx. 114-150 ppm), Methoxy carbon (approx. 55 ppm). | Predicted shifts based on analogous structures: Carbonyl carbon (approx. 195 ppm), Aromatic carbons (approx. 113-150 ppm), Methoxy carbon (approx. 55 ppm). |
| IR (cm⁻¹) | Predicted key peaks: C=O stretch (ketone, ~1650), Ar-NO₂ symmetric stretch (~1350), Ar-NO₂ asymmetric stretch (~1520), C-O stretch (ether, ~1250). | Predicted key peaks: N-H stretch (~3300-3500), C=O stretch (ketone, ~1630), C-N stretch (~1300), C-O stretch (ether, ~1240). |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 257. | Expected molecular ion peak [M]⁺ at 227. |
Key Synthetic Application: Reduction to 4-Amino-4'-methoxybenzophenone
The most prominent application of this compound is its role as a precursor to 4-amino-4'-methoxybenzophenone. The resulting amino group serves as a crucial functional handle for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and functional materials. The reduction of the nitro group can be achieved through several reliable methods.
Experimental Protocols for the Reduction of this compound
Three common and effective methods for the reduction of the nitro group are detailed below.
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
-
-
Protocol:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (e.g., to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure the filter cake remains wet with the solvent during and after filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-4'-methoxybenzophenone.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
-
Method 3: Reduction with Sodium Sulfide (Na₂S)
This method is particularly useful when a milder reducing agent is required.
-
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol/Water mixture
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (typically 1.5-2.0 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary, but is often in the range of 2-4 hours.
-
After completion, cool the reaction mixture and pour it into water.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
-
Potential Applications in Medicinal Chemistry
4-Amino-4'-methoxybenzophenone is a valuable scaffold for the synthesis of biologically active molecules. The amino group can be readily derivatized to introduce various pharmacophores. For example, it can undergo acylation, sulfonylation, or be used in the construction of heterocyclic systems. Benzophenone derivatives are known to exhibit a range of biological activities, and the ability to functionalize the amino group allows for the exploration of structure-activity relationships in the development of new therapeutic agents.
Photochemical Applications
Benzophenone and its derivatives are well-known photosensitizers and are widely used in photochemistry and polymer science. This compound, with its extended chromophore and the presence of both electron-donating and electron-withdrawing groups, is expected to have interesting photochemical properties.
As a Type II Photoinitiator in Polymerization
Benzophenones typically function as Type II photoinitiators. Upon absorption of UV light, they are excited to a triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (synergist), such as a tertiary amine, to generate free radicals that initiate polymerization.
Caption: Generalized mechanism of Type II photoinitiation.
Experimental Protocol: Photopolymerization of an Acrylate Monomer
This protocol provides a general method for evaluating the efficacy of this compound as a photoinitiator.
-
Materials:
-
This compound (Photoinitiator)
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDAB) or N-methyldiethanolamine (MDEA))
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA))
-
UV light source (e.g., 365 nm)
-
-
Protocol:
-
Prepare a photocurable formulation by mixing the acrylate monomer, this compound (e.g., 2 wt%), and the co-initiator (e.g., 3 wt%).
-
Apply the formulation as a thin film onto a substrate (e.g., a glass slide).
-
Expose the film to a UV light source of a specific intensity (e.g., 100 mW/cm²).
-
Monitor the curing process by assessing properties such as tack-free time and hardness.
-
The extent of polymerization can be quantified by techniques such as real-time FTIR spectroscopy, by monitoring the disappearance of the acrylate C=C bond absorption.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary application lies in the straightforward reduction of its nitro group to an amine, providing access to 4-amino-4'-methoxybenzophenone, a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery. Furthermore, its benzophenone core suggests potential applications in photochemistry, particularly as a Type II photoinitiator for polymerization reactions. The protocols and data provided herein serve as a comprehensive resource for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: 4-Methoxy-4'-nitrobenzophenone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is an aromatic ketone derivative that can function as a Type II photoinitiator for free-radical polymerization.[1][2] Upon exposure to ultraviolet (UV) radiation, it can initiate the rapid conversion of liquid monomers into solid polymers, a process known as photopolymerization. This characteristic makes it a candidate for applications in UV-curable coatings, adhesives, inks, and the fabrication of polymeric biomaterials for drug delivery and tissue engineering. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine, to efficiently generate the free radicals necessary for polymerization.[1][3] These application notes provide an overview of its mechanism of action and detailed protocols for its use and characterization in the photopolymerization of acrylate monomers.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1151-94-6 |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol [4] |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
Mechanism of Photoinitiation
This compound follows a Type II photoinitiation mechanism, which is a multi-step process involving a co-initiator.
-
Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: In the triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator (e.g., an amine).
-
Radical Formation: This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and an alkylaminyl radical from the co-initiator. The alkylaminyl radical is typically the primary species that initiates the polymerization of monomers.[1][3]
Caption: Mechanism of Type II photoinitiation for this compound.
Experimental Protocols
The following protocols are provided as a general framework for utilizing and characterizing this compound as a photoinitiator. Researchers should optimize these protocols for their specific monomers and application requirements.
Protocol 1: Photopolymerization of Acrylate Monomers
This protocol describes the bulk photopolymerization of a representative acrylate monomer, such as Trimethylolpropane Triacrylate (TMPTA).
Materials:
-
This compound (Photoinitiator)
-
Triethylamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)
-
Trimethylolpropane Triacrylate (TMPTA) (Monomer)
-
Glass slides and spacers (e.g., 100 µm)
-
UV curing system (e.g., 365 nm lamp)
-
Nitrogen or Argon source
Procedure:
-
Formulation Preparation: In an amber vial to protect from light, prepare the photocurable formulation by mixing TMPTA with the desired weight percentages of this compound and the co-initiator. A typical starting concentration is 1-3 wt% for the photoinitiator and 2-5 wt% for the co-initiator.[3] Ensure all components are fully dissolved, gently warming if necessary.
-
Sample Preparation: Place a drop of the formulation between two glass slides separated by a spacer of known thickness to create a film of uniform thickness.
-
Inert Atmosphere: Place the sample in a chamber and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
UV Curing: Expose the sample to a UV light source with a known intensity (e.g., 100 mW/cm²) for a specified duration. Curing times can range from a few seconds to several minutes depending on the formulation and light intensity.
-
Analysis: After curing, the solidified polymer can be subjected to further analysis, such as determination of the degree of conversion using FTIR spectroscopy.
Protocol 2: Characterization of Polymerization Kinetics by RT-FTIR
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the disappearance of monomer double bonds, allowing for the determination of the rate of polymerization and final conversion.
Equipment:
-
FTIR spectrometer with a real-time sampling accessory
-
UV/Vis spot curing system
-
Sample holder (e.g., BaF₂ or KBr plates)
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure. The peak corresponding to the acrylate double bond (e.g., ~1635 cm⁻¹) will be monitored.
-
Initiate Polymerization and Data Collection: Simultaneously start the UV exposure and the real-time data collection on the FTIR spectrometer.
-
Data Analysis: The degree of conversion (DC%) at any given time (t) can be calculated using the following formula: DC(%) = (1 - (Aₜ / A₀)) * 100 where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.[3]
Representative Data
The following tables present hypothetical but realistic data for the photopolymerization of TMPTA initiated by this compound, based on the performance of similar benzophenone derivatives.
Table 1: Effect of Photoinitiator and Co-initiator Concentration on Polymerization
| Formulation | This compound (wt%) | Co-initiator (TEA, wt%) | Final Conversion (%) |
| 1 | 1.0 | 2.0 | 85 |
| 2 | 2.0 | 2.0 | 92 |
| 3 | 2.0 | 4.0 | 95 |
| 4 | 3.0 | 4.0 | 96 |
Table 2: Polymerization Rate Data from RT-FTIR
| Formulation | Time to reach 50% Conversion (s) | Maximum Polymerization Rate (%/s) |
| 1 | 15 | 10 |
| 2 | 10 | 18 |
| 3 | 7 | 25 |
| 4 | 6 | 28 |
Experimental Workflow for Characterization
The logical flow for characterizing the performance of this compound as a photoinitiator is outlined below.
References
Application Notes and Protocols for the Reduction of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-methoxybenzophenone is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure is a key component in the development of biologically active compounds. The most common synthetic route to this amine is through the reduction of its nitro precursor, 4-Methoxy-4'-nitrobenzophenone. This document provides detailed protocols for this reduction, focusing on two primary methods: catalytic hydrogenation and chemical reduction using sodium borohydride.
The selective reduction of the nitro group in the presence of a ketone is a critical transformation. Catalytic hydrogenation offers a clean and efficient method, often with high yields.[1][2] Chemical reduction using sodium borohydride, a milder reducing agent, typically requires a catalyst to enhance its reducing power towards the nitro group.[3][4] The choice of method may depend on the availability of equipment, desired scale, and sensitivity of other functional groups in more complex substrates.
Data Summary
Quantitative data for the reduction of this compound is not extensively reported in the literature. However, the following table summarizes typical results for the reduction of analogous aromatic nitro compounds under various conditions, providing a benchmark for expected outcomes.
| Reducing Agent/Catalyst | Substrate | Solvent | Time | Temperature | Yield (%) | Reference |
| H₂ / Pd/C | Nitroarenes | Various | 1-24 h | RT - 100°C | >95 | [2] |
| NaBH₄ / NiCl₂·6H₂O | Nitroarenes | aq. CH₃CN | 5-20 min | Room Temp | 92-96 | [5] |
| NaBH₂S₃ | Aromatic nitro compounds | THF | 18 h | Room Temp | >80 | [6] |
| H₂ / Mn-1 Catalyst | Nitroarenes | Toluene | 16 h | 100°C | High | [1][2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is a common and highly efficient method for the reduction of nitroarenes.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon of hydrogen
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Evacuate the flask and introduce hydrogen gas (a balloon can be used for atmospheric pressure reactions, or a pressurized system for higher pressures).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-amino-4'-methoxybenzophenone.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Sodium Borohydride and Nickel(II) Chloride
This protocol details the reduction using sodium borohydride in the presence of a nickel(II) chloride catalyst. This method is often faster than catalytic hydrogenation and does not require specialized hydrogenation equipment.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
-
To this solution, add nickel(II) chloride hexahydrate (typically 0.1-0.2 eq).
-
Cool the mixture in an ice bath and slowly add sodium borohydride (typically 4-8 eq) in portions. An immediate black precipitate and evolution of hydrogen gas may be observed.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Catalytic Hydrogenation Workflow
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Proposed Mechanism for Catalytic Hydrogenation of Nitroarenes
There are two generally accepted pathways for the catalytic hydrogenation of nitroarenes: a direct pathway and a condensation pathway.[1][2] The direct pathway is often favored and proceeds through nitroso and hydroxylamine intermediates.
Caption: Proposed reaction pathways for the reduction of aromatic nitro compounds.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. jsynthchem.com [jsynthchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application of 4-Methoxy-4'-nitrobenzophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is a key chemical intermediate with significant applications in the field of medicinal chemistry. Its utility primarily lies in its role as a precursor for the synthesis of a variety of biologically active molecules. The presence of a methoxy group and a reducible nitro group on the benzophenone scaffold allows for diverse chemical modifications, leading to the generation of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
This document provides detailed application notes on the medicinal chemistry applications of this compound, focusing on its conversion to the versatile intermediate, 4-methoxy-4'-aminobenzophenone, and the subsequent synthesis of bioactive derivatives. Furthermore, it includes comprehensive experimental protocols for key synthetic transformations and biological assays to guide researchers in their drug discovery and development efforts.
Key Application: A Precursor to Bioactive Molecules
The primary application of this compound in medicinal chemistry is its function as a starting material for the synthesis of more complex molecules with therapeutic potential. The most critical initial transformation is the reduction of the nitro group to an amine, yielding 4-methoxy-4'-aminobenzophenone. This amino derivative serves as a versatile building block for the introduction of various pharmacophores and the construction of diverse heterocyclic systems.
Synthetic Pathway from this compound to Bioactive Derivatives
Caption: Synthetic utility of this compound.
Data Presentation: Biological Activities of Benzophenone Derivatives
The following tables summarize the quantitative data for the biological activities of various benzophenone derivatives, illustrating the potential of this chemical class in medicinal chemistry. While not all derivatives are directly synthesized from this compound, they represent the types of biological activities that can be achieved through modifications of the benzophenone scaffold.
Table 1: Anticancer Activity of Benzophenone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [1] |
| Compound 1 | A-549 (Lung) | 0.82 | [1] |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [1] |
| Compound 2 | HL-60 (Leukemia) | 1.28 | [1] |
| Compound 3 | MDA-MB-231 (Breast) | 3.77 | [1] |
| Compound 8 | HL-60 (Leukemia) | 0.15 | [1] |
| Compound 9 | HL-60 (Leukemia) | 0.16 | [1] |
| APF-1 | A549 (Lung) | 4 | [2] |
| APF-1 | H1975 (Lung) | 2 | [2] |
Table 2: Anti-inflammatory Activity of Benzophenone Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 5 | ROS Inhibition | 1.42 (µg/mL) | [3] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 (µg/mL) | [3] |
| Compound 88 | NO Inhibition | 4.9 | [4] |
| Compound 97 | NO Inhibition | 9.6 | [4] |
| Curcumin (Standard) | NO Inhibition | 14.7 | [4] |
Table 3: Antimicrobial Activity of Benzophenone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | S. aureus | 62.5 | [5] |
| 2,2′,4-Trihydroxybenzophenone | S. Typhimurium | 125 | [5] |
| 2,2′,4-Trihydroxybenzophenone | E. coli | 125 | [5] |
| 2,2′,4-Trihydroxybenzophenone | P. aeruginosa | 250 | [5] |
| Compound 4a-d | B. subtilis | 32 | [6] |
| Compound 4a-d | S. epidermis | 32 | [6] |
| Amoxicillin (Standard) | B. subtilis | 64 | [6] |
| Ampicillin (Standard) | S. epidermis | 78 | [6] |
Experimental Protocols
Synthesis of 4-Methoxy-4'-aminobenzophenone
This protocol describes the reduction of the nitro group of this compound to an amine functionality.
Caption: Workflow for the synthesis of 4-methoxy-4'-aminobenzophenone.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add stannous chloride dihydrate (3-4 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 4-methoxy-4'-aminobenzophenone.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Caption: Workflow for the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[9]
-
Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animals are divided into groups: a control group, a standard drug group, and test compound groups at different doses.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered to the respective groups (e.g., orally 60 minutes before carrageenan injection).
-
Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[11]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Caption: Workflow for the broth microdilution assay.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compound
-
Standard antibiotic
Procedure:
-
Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate. Typically, 100 µL of the compound solution is added to the first well, and then serially diluted.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plate at 37°C for 16-20 hours.[13]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound is a valuable starting material in medicinal chemistry, primarily serving as a precursor to 4-methoxy-4'-aminobenzophenone. This intermediate opens the door to the synthesis of a wide array of novel compounds with potential therapeutic applications. The provided protocols for synthesis and biological evaluation offer a foundational framework for researchers to explore the medicinal chemistry potential of derivatives originating from this versatile scaffold. The data on related benzophenone derivatives highlight the promise of this chemical class in the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further exploration and derivatization of the 4-methoxy-4'-aminobenzophenone core are warranted to uncover novel and potent therapeutic leads.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Synthesis of 4-Methoxy-4'-nitrobenzophenone Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-Methoxy-4'-nitrobenzophenone and its subsequent derivatization. This versatile benzophenone derivative serves as a crucial intermediate in the development of novel therapeutic agents. The protocols outlined below are optimized for high yields and purity, catering to the stringent requirements of medicinal chemistry and drug development.
Introduction
This compound is a key building block in organic synthesis, primarily utilized as a precursor to a variety of pharmacologically active molecules. The presence of a methoxy group and a reducible nitro group on the benzophenone scaffold allows for diverse chemical modifications. The principal application of this compound lies in its conversion to 4-amino-4'-methoxybenzophenone, which can be further functionalized to generate derivatives with potential therapeutic applications, including but not limited to anticancer and enzyme inhibitory activities.
Data Presentation
The following tables summarize the quantitative data for the optimized synthesis of this compound and its subsequent reduction.
Table 1: Optimized Synthesis of this compound via Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Reactants | ||
| Anisole | 1.0 equivalent | [1] |
| 4-Nitrobenzoyl chloride | 1.0 equivalent | [1] |
| Anhydrous Aluminum Chloride (AlCl₃) | 1.3 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 2 - 4 hours | [3] |
| Yield and Purification | ||
| Crude Yield | >90% | |
| Purification Method | Recrystallization | [4] |
| Recrystallization Solvent | Ethanol or Ethanol/Water | [3][4] |
| Final Yield | ~85% |
Table 2: High-Yield Reduction of this compound
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Sodium Sulfide (Na₂S) | 1.7 equivalents | [5] |
| Reaction Conditions | ||
| Solvent | Aqueous Ethanol | |
| Temperature | 92 °C | [5] |
| Reaction Time | 2.5 hours | [5] |
| Yield and Purity | ||
| Yield | ~86% | [5] |
| Purity | >98% | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol details the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride to yield this compound.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 eq.) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the stirred suspension. Following this, add anisole (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound as a solid.[3][4]
Protocol 2: Synthesis of 4-Amino-4'-methoxybenzophenone
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Sodium Sulfide (Na₂S)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. In a separate flask, prepare a solution of sodium sulfide (1.7 eq.) in water.
-
Reaction: Heat the solution of this compound to 92 °C. Add the sodium sulfide solution dropwise to the heated solution. Maintain the reaction at this temperature for 2.5 hours, monitoring by TLC.[5]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 4-amino-4'-methoxybenzophenone, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure amine derivative.[5]
Mandatory Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Synthesis of 4-amino-4'-methoxybenzophenone and its potential application.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.
References
Application Notes and Protocols for the Quantification of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-Methoxy-4'-nitrobenzophenone. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, the following protocols are based on established and validated methods for structurally similar benzophenone derivatives. These notes are intended to serve as a comprehensive guide for developing and validating analytical methods for this compound in various research and development settings.
Introduction
This compound is a substituted aromatic ketone of interest in organic synthesis and potentially in the development of new chemical entities. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document outlines two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like benzophenone derivatives. A reverse-phase HPLC method is proposed for the quantification of this compound.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (both with 0.1% formic acid). A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile and Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
| Internal Standard | A structurally similar and stable compound not present in the sample, such as 4-Methoxybenzophenone. |
Experimental Protocol: HPLC Method
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2.2. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol). Add a constant, known amount of the internal standard to all standard and sample solutions.
2.2.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak areas of the analyte (and internal standard, if used).
2.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Expected Performance Characteristics (Based on Similar Compounds)
The following table summarizes the typical performance characteristics for the HPLC analysis of benzophenone derivatives, which can be used as a benchmark for the proposed method for this compound.[1]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 97.0 - 105.1% |
| Precision (Intra-day RSD) | < 3% |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can offer high sensitivity and selectivity.
Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| GC Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes. Ramp: 10°C/min to 300°C. Final hold: Hold at 300°C for 15 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Range | 50-500 amu |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound. |
Experimental Protocol: GC-MS Method
3.2.1. Reagents and Materials
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable solvent
-
Internal standard (e.g., a deuterated analog or a compound with similar properties)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with inserts
3.2.2. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with dichloromethane to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard. Add a constant, known amount to all standard and sample solutions.
3.2.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of dichloromethane.
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, dilute the solution with dichloromethane to fall within the calibration range.
-
Transfer the final solution to a GC vial.
3.2.4. GC-MS Analysis
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject the standard solutions to build a calibration curve.
-
Inject the prepared sample solutions.
-
Acquire data in full scan mode to identify characteristic ions and in SIM mode for quantification.
3.2.5. Data Analysis
-
Identify the retention time and characteristic mass fragments of this compound from the analysis of the standard.
-
In SIM mode, integrate the peak area of the selected characteristic ion(s).
-
Construct a calibration curve by plotting the peak area (or the ratio to the internal standard) against the concentration.
-
Calculate the concentration of this compound in the samples.
Expected Performance Characteristics (Based on Similar Compounds)
The following table presents typical performance data for the GC-MS analysis of benzophenone derivatives.[2][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 3 - 13 ng/g |
| Limit of Quantification (LOQ) | 10 - 40 ng/g |
| Accuracy (% Recovery) | 84 - 123% |
| Precision (RSD) | < 15% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation
For use in regulated environments, any analytical method developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The proposed HPLC and GC-MS methods provide robust frameworks for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is crucial to perform a thorough method development and validation to ensure the reliability and accuracy of the results for its intended purpose.
References
Application Note and Protocol: HPLC Analysis of 4-Methoxy-4'-nitrobenzophenone Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-4'-nitrobenzophenone is a substituted benzophenone derivative with potential applications in organic synthesis and pharmaceutical research. As with any compound intended for these purposes, establishing its purity is a critical step in quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the purity assessment of aromatic compounds. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC method.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. Less polar compounds, such as this compound, will have a stronger interaction with the stationary phase and thus will be retained longer, leading to a later elution time compared to more polar impurities. The use of a gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the effective separation of the main compound from its potential process-related impurities and degradation products.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound.
-
Glassware: Volumetric flasks, vials, and pipettes.
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC grade water and bring to volume. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC grade acetonitrile and bring to volume. Degas the solution for at least 15 minutes.
-
Sample Diluent: A 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections should be less than 2.0%.
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Hypothetical Chromatographic Results for Purity Analysis of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Chloronitrobenzene (Impurity A) | 4.2 | 15,000 | 0.15 |
| 2 | Anisole (Impurity B) | 6.8 | 10,000 | 0.10 |
| 3 | This compound | 12.5 | 9,950,000 | 99.50 |
| 4 | Unknown Impurity | 14.1 | 25,000 | 0.25 |
| Total | 10,000,000 | 100.00 |
Note: The impurities listed are potential starting materials or by-products from a possible synthesis route. Retention times and peak areas are hypothetical and for illustrative purposes only.
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis.
The described reversed-phase HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The provided protocol, including system suitability criteria, ensures reliable and reproducible results for quality control in research and drug development settings.
Application Notes and Protocols for the Derivatization of 4-Methoxy-4'-nitrobenzophenone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of the benzophenone scaffold allows for the introduction of various functional groups, enabling the modulation of its pharmacological profile. 4-Methoxy-4'-nitrobenzophenone is a readily available synthetic intermediate that serves as an excellent starting material for the creation of a diverse library of derivatives. The presence of a methoxy group and a reducible nitro group offers two key points for chemical modification, making it an attractive scaffold for drug discovery programs.
This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of these new chemical entities in relevant biological assays. The primary derivatization strategy outlined involves the reduction of the nitro group to an amine, followed by acylation to generate a series of amide derivatives. Protocols for assessing the cytotoxic effects and potential kinase inhibition of these compounds are also provided.
Experimental Protocols
Synthesis of 4-Methoxy-4'-aminobenzophenone Derivatives
The synthesis of the target amide derivatives from this compound is proposed as a two-step process. The first step is the reduction of the nitro group to an amine, followed by the acylation of the resulting amine with various acyl chlorides.
Step 1: Reduction of this compound to 4-Methoxy-4'-aminobenzophenone
This protocol describes the reduction of the nitro group to a primary amine using iron powder in the presence of an acid.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (e.g., 5.0 eq) to the suspension.
-
Slowly add glacial acetic acid (e.g., 1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Methoxy-4'-aminobenzophenone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Acylation of 4-Methoxy-4'-aminobenzophenone
This protocol outlines the general procedure for the acylation of the synthesized amine with various acyl chlorides to generate a library of amide derivatives.
Materials:
-
4-Methoxy-4'-aminobenzophenone
-
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride, etc.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube (CaCl₂)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-Methoxy-4'-aminobenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amide derivative can be purified by column chromatography on silica gel or by recrystallization.
Biological Assay Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the synthesized benzophenone derivatives in the culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan crystals.[1][2]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vitro Kinase Assay
This protocol describes a general method for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against a specific kinase (e.g., a member of the MAPK pathway).[6][7][8][9]
Materials:
-
Recombinant active kinase (e.g., MEK1, ERK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Synthesized benzophenone derivatives
-
Positive control inhibitor
-
96-well assay plates (e.g., white, low-volume plates for luminescence-based assays)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the recombinant kinase, and its substrate in each well of the 96-well plate.
-
Add the synthesized benzophenone derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Stop the kinase reaction according to the manufacturer's instructions of the kinase assay kit.
-
Add the detection reagent from the kit, which measures the amount of ADP produced (in the case of ADP-Glo™), which is proportional to the kinase activity.
-
Incubate the plate as recommended by the manufacturer to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation
The biological activities of the synthesized derivatives can be summarized in a table for easy comparison. The following table presents hypothetical data for a series of amide derivatives of 4-Methoxy-4'-aminobenzophenone.
Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent experimentally determined values.
Table 1: Hypothetical Biological Activity of 4-Methoxy-4'-aminobenzophenone Derivatives
| Compound ID | R Group | Cytotoxicity (HeLa) IC₅₀ (µM) | Kinase Inhibition (MEK1) IC₅₀ (µM) |
| D1 | -CH₃ | 15.2 ± 1.8 | > 50 |
| D2 | -Ph | 8.5 ± 0.9 | 22.4 ± 2.5 |
| D3 | -CH₂CH₃ | 12.8 ± 1.5 | 45.1 ± 4.2 |
| D4 | -4-Cl-Ph | 5.1 ± 0.6 | 10.8 ± 1.1 |
| D5 | -4-F-Ph | 6.3 ± 0.7 | 12.5 ± 1.3 |
Visualizations
Experimental Workflow
The overall experimental workflow, from the synthesis of the derivatives to their biological evaluation, is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer, making it a key target for drug discovery.[10][11][12]
Caption: Simplified diagram of the MAPK/ERK signaling pathway, a potential target for benzophenone derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. revvity.com [revvity.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of 4-Methoxy-4'-nitrobenzophenone in the Synthesis of High-Performance Azo Dyes
Application Note
Introduction
4-Methoxy-4'-nitrobenzophenone is a versatile intermediate compound with significant applications in the dye and pigment industry. Its primary utility lies in its conversion to 4-amino-4'-methoxybenzophenone, a key precursor for the synthesis of a variety of azo dyes. The presence of the methoxy and benzophenone moieties in the final dye structure can contribute to desirable properties such as improved lightfastness, thermal stability, and affinity for synthetic fibers. This document provides a comprehensive overview of the application of this compound in dye synthesis, including detailed experimental protocols for the preparation of its amino derivative and subsequent azo dyes, as well as a summary of the performance characteristics of these colorants.
Application in Azo Dye Synthesis
The synthesis of azo dyes from this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine (NH2) to yield 4-amino-4'-methoxybenzophenone. This transformation is a critical step, as the resulting aromatic amine is the component that will be diazotized.
-
Diazotization and Coupling: The synthesized 4-amino-4'-methoxybenzophenone is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is subsequently coupled with a suitable coupling component (e.g., naphthol derivatives, phenols, or anilines) to form the final azo dye. The choice of the coupling component is crucial as it significantly influences the final color and properties of the dye.
The general workflow for this process is illustrated below:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Properties of Derived Dyes
Azo dyes synthesized from 4-amino-4'-methoxybenzophenone can exhibit a range of colors from yellow to red, depending on the coupling component used. The benzophenone structure within the dye molecule can enhance the lightfastness of the dye, making it more resistant to fading upon exposure to sunlight. The methoxy group can also contribute to the overall electronic properties of the dye molecule, influencing its color and stability. These dyes are often suitable for dyeing hydrophobic fibers such as polyester, and their performance is evaluated based on their spectral properties and fastness to various agents.
Quantitative Data Summary
The following table summarizes the typical properties of azo dyes derived from 4-amino-4'-methoxybenzophenone. Please note that specific values will vary depending on the coupling component and the dyeing conditions.
| Dye Structure (Example with 2-naphthol) | λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) |
| 4-((4-benzoyl-3-methoxyphenyl)diazenyl)naphthalen-1-ol | 480-520 | 25,000 - 40,000 | 4-5 | 4 |
Table 1: Spectroscopic and Fastness Properties of an Exemplary Azo Dye.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-4'-methoxybenzophenone
This protocol describes the reduction of this compound to 4-amino-4'-methoxybenzophenone using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Add concentrated hydrochloric acid to the suspension.
-
Add stannous chloride dihydrate (2.5-3 equivalents) portion-wise to the stirred mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-4'-methoxybenzophenone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Workflow for the synthesis of 4-amino-4'-methoxybenzophenone.
Protocol 2: Synthesis of an Azo Dye from 4-amino-4'-methoxybenzophenone
This protocol describes the synthesis of an exemplary azo dye by diazotizing 4-amino-4'-methoxybenzophenone and coupling it with 2-naphthol.
Materials:
-
4-amino-4'-methoxybenzophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve 4-amino-4'-methoxybenzophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
Part B: Coupling Reaction
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution and then with cold water until the filtrate is neutral.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Figure 3: Workflow for the synthesis of an azo dye.
Application Notes and Protocols for the Photophysical Characterization of 4-Methoxy-4'-nitrobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone of interest in various fields, including organic synthesis and materials science. Its photophysical properties are governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which modulate the electronic transitions and excited-state dynamics of the benzophenone core. Benzophenone and its derivatives are well-known for their efficient intersystem crossing to populate a long-lived triplet excited state, making them valuable as photosensitizers.[1][2] This document provides a detailed guide to the photophysical characterization of this compound, including anticipated data based on analogous compounds and comprehensive experimental protocols.
Predicted Photophysical Properties
Table 1: Anticipated Photophysical Data for this compound
| Parameter | Expected Value/Range | Solvent | Technique |
| Absorption | |||
| λabs (n→π) | ~340 - 360 nm | Non-polar (e.g., Hexane) | UV-Vis Spectroscopy |
| λabs (π→π) | ~270 - 290 nm | Non-polar (e.g., Hexane) | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) at λabs (π→π*) | 10,000 - 20,000 M-1cm-1 | Non-polar (e.g., Hexane) | UV-Vis Spectroscopy |
| Emission | |||
| Fluorescence Quantum Yield (Φf) | < 0.01 | Non-polar (e.g., Hexane) | Fluorescence Spectroscopy |
| Phosphorescence Quantum Yield (Φp) | 0.1 - 0.5 | Frozen Matrix (e.g., Ethanol at 77 K) | Phosphorescence Spectroscopy |
| Excited State Lifetime | |||
| Singlet Lifetime (τs) | < 1 ns | Non-polar (e.g., Hexane) | Time-Resolved Fluorescence |
| Triplet Lifetime (τp) | 1 - 100 µs | Degassed Non-polar Solvent | Transient Absorption Spectroscopy |
| Intersystem Crossing | |||
| Intersystem Crossing Quantum Yield (Φisc) | > 0.9 | Non-polar (e.g., Hexane) | Transient Absorption Spectroscopy |
Note: These are estimated values. Experimental verification is crucial.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., hexane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Sample Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance maximum between 0.5 and 1.0.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).[2]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm.[2]
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).
Materials:
-
This compound solution (from UV-Vis experiment)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Emission Spectrum:
-
Excite the sample at its π→π* absorption maximum.
-
Scan the emission wavelengths to record the fluorescence spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the fluorescence quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and lifetime at low temperature.
Materials:
-
This compound solution in a glass-forming solvent (e.g., ethanol, 2-methyltetrahydrofuran)
-
Liquid nitrogen
-
Dewar flask
-
Spectrofluorometer with a phosphorescence accessory
Protocol:
-
Sample Preparation: Place the sample solution in a quartz tube suitable for low-temperature measurements.
-
Measurement:
-
Cool the sample to 77 K by immersing the sample tube in liquid nitrogen within the Dewar flask of the spectrometer.[2]
-
Excite the sample at its absorption maximum.
-
Record the emission spectrum after a time delay to exclude fluorescence.[2]
-
For lifetime measurements, record the decay of the phosphorescence intensity over time after pulsed excitation.
-
-
Data Analysis:
-
The phosphorescence spectrum provides the energy of the triplet state.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).[2]
-
Transient Absorption Spectroscopy
Objective: To observe the triplet excited state and determine its lifetime (τT) and the intersystem crossing quantum yield (Φisc).
Materials:
-
This compound solution
-
Transient absorption spectrometer (pump-probe setup)
-
Pulsed laser for excitation (pump beam)
-
Broadband light source for probing (probe beam)
Protocol:
-
Setup: The sample is excited by a short laser pulse (pump), and the resulting changes in absorbance are monitored by a second, time-delayed light pulse (probe).[3][4]
-
Measurement:
-
Record the difference in absorbance (ΔA) between the excited and ground state as a function of wavelength and time delay between the pump and probe pulses.[4]
-
-
Data Analysis:
-
The transient absorption spectrum will reveal new absorption bands corresponding to the triplet state.
-
The decay of the triplet-triplet absorption signal over time provides the triplet lifetime (τT).
-
The intersystem crossing quantum yield (Φisc) can be determined by comparing the initial triplet absorption signal to that of a standard with a known Φisc (e.g., benzophenone).
-
Visualizations
The following diagrams illustrate the key experimental workflows and photophysical processes.
Caption: Experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram for this compound.
References
Application Notes and Protocols: 4-Methoxy-4'-nitrobenzophenone in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-nitrobenzophenone is a versatile chemical intermediate whose utility in the synthesis of Active Pharmaceutical Ingredients (APIs) primarily stems from its role as a precursor to 4-amino-4'-methoxybenzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic placement of the methoxy and nitro groups on the two phenyl rings of this compound allows for regioselective transformations, making it a valuable building block in drug discovery and development.
The most common synthetic application of this compound in the pharmaceutical field involves the reduction of the electron-withdrawing nitro group to a nucleophilic amino group. This transformation yields 4-amino-4'-methoxybenzophenone, a key intermediate that can undergo a variety of subsequent reactions to construct more complex molecular architectures with diverse biological activities. Notably, this intermediate is a crucial component in the synthesis of heterocyclic systems such as acridones, which are known to possess potent anticancer and antiviral properties.
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its conversion to 4-amino-4'-methoxybenzophenone and the subsequent synthesis of acridone-based APIs. Detailed experimental protocols for these key transformations are provided, along with data presented in a clear and accessible format.
Key Synthetic Transformations and Applications
The primary synthetic pathway involving this compound in API synthesis can be outlined in two main stages:
-
Reduction of the Nitro Group: The conversion of this compound to 4-amino-4'-methoxybenzophenone. This is a critical step that transforms the electronic nature of the molecule, introducing a reactive amino group.
-
Construction of the API Scaffold: The utilization of 4-amino-4'-methoxybenzophenone in subsequent reactions to build the final API. A significant application is in the synthesis of acridone alkaloids, a class of compounds with established therapeutic potential.
Application: Synthesis of Acridone Alkaloid Precursors
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects. The synthesis of the acridone core often involves the formation of an N-aryl anthranilic acid intermediate, followed by an intramolecular cyclization. 4-amino-4'-methoxybenzophenone can serve as the "N-aryl" component in an Ullmann condensation reaction with a substituted 2-halobenzoic acid to generate these crucial intermediates.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Amino Derivative
| Property | This compound | 4-amino-4'-methoxybenzophenone |
| CAS Number | 1151-94-6 | 36192-61-7 |
| Molecular Formula | C₁₄H₁₁NO₄ | C₁₄H₁₃NO₂ |
| Molecular Weight | 257.24 g/mol | 227.26 g/mol |
| Appearance | White to pale cream to pale yellow powder | - |
| Melting Point | 119.0-128.0 °C | - |
Table 2: Summary of Key Reaction Parameters and Expected Outcomes
| Reaction Stage | Key Reactants | Key Reagents/Catalysts | Typical Solvents | Reaction Conditions | Typical Yield |
| Nitro Group Reduction | This compound | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Reflux | 80-95% |
| This compound | H₂, Pd/C | Ethanol, Methanol | Room Temperature, 1-3 atm | >90% | |
| Ullmann Condensation | 4-amino-4'-methoxybenzophenone, 2-chlorobenzoic acid | Cupric oxide (CuO), K₂CO₃ | Amyl alcohol, DMF | Reflux, 6-8 hours | 60-80% |
| Acridone Cyclization | N-(4-methoxybenzoyl)anthranilic acid | Polyphosphoric acid (PPA) | - | 120-140 °C, 2-4 hours | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-4'-methoxybenzophenone via Reduction of this compound
This protocol describes the reduction of the nitro group using stannous chloride, a common and effective method for this transformation.[1][2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of starting material).
-
To this solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic; control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, add concentrated hydrochloric acid (0.5 mL per gram of starting material) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-4'-methoxybenzophenone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Synthesis of N-(4-methoxybenzoyl)anthranilic Acid via Ullmann Condensation
This protocol outlines the copper-catalyzed coupling of 4-amino-4'-methoxybenzophenone with 2-chlorobenzoic acid.[3]
Materials:
-
4-amino-4'-methoxybenzophenone
-
2-chlorobenzoic acid
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Amyl alcohol or Dimethylformamide (DMF)
-
Dilute hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-amino-4'-methoxybenzophenone (1.0 eq), 2-chlorobenzoic acid (1.1 eq), cupric oxide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add amyl alcohol or DMF as the solvent (10-15 mL per gram of aminobenzophenone).
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude N-(4-methoxybenzoyl)anthranilic acid can be purified by recrystallization from ethanol.
Protocol 3: Synthesis of Acridone Core via Intramolecular Cyclization
This protocol describes the acid-catalyzed cyclization of the N-aryl anthranilic acid to form the acridone scaffold.
Materials:
-
N-(4-methoxybenzoyl)anthranilic acid
-
Polyphosphoric acid (PPA)
-
Beaker
-
Glass rod
-
Heating plate or oil bath
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Place N-(4-methoxybenzoyl)anthranilic acid (1.0 eq) in a beaker.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) and stir the mixture with a glass rod.
-
Heat the mixture to 120-140 °C for 2-4 hours, with occasional stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitate is the crude acridone derivative. Filter the solid, wash it with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.
-
Dry the crude product. It can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-4'-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-4'-nitrobenzophenone. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities stem from the starting materials and the reaction mechanism. These typically include:
-
Unreacted Starting Materials: Anisole and 4-nitrobenzoyl chloride.
-
Positional Isomer: The ortho-isomer, 2-Methoxy-4'-nitrobenzophenone, is a common byproduct as the methoxy group is an ortho-, para-director.[1]
-
Catalyst Residues: Residual Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), and their hydrolysis byproducts.[1][2]
-
Solvent Residues: Solvents used in the reaction or workup, such as dichloromethane or toluene.[1][3]
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often suitable for removing minor impurities and obtaining highly crystalline material, while column chromatography is excellent for separating the desired para-isomer from the ortho-isomer and other byproducts with different polarities.[4][5][6]
Q3: My purified product has a yellowish or brownish tint. How can I remove the color?
A3: A persistent color often indicates the presence of minor, highly conjugated impurities or residual nitro compounds. A second recrystallization, possibly with the addition of a small amount of activated charcoal during the hot dissolution step, can be effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration. However, be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot suggests a high degree of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 125-128 °C) is a good indicator of purity.[7]
-
Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative purity data (e.g., >97% purity).[7][8]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | The solution is too concentrated, or it is being cooled too quickly. The boiling point of the solvent may also be higher than the melting point of the solute.[5] | Re-heat the mixture to dissolve the oil, add more hot solvent to dilute the solution, and allow it to cool more slowly. Consider a solvent or solvent mixture with a lower boiling point.[5] |
| Low Yield of Recovered Crystals | Too much solvent was used, leading to significant product loss in the mother liquor. The solution was not cooled sufficiently. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After slow cooling to room temperature, place the flask in an ice bath to maximize crystallization.[5] Ensure the filtration apparatus is pre-heated to prevent premature crystal formation. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or the solution is too pure for nucleation to occur. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[5] If these fail, remove some solvent by evaporation and allow the solution to cool again. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots (Low Resolution) | The mobile phase (eluent) is either too polar or not polar enough. The column may be overloaded with the sample. | Adjust the polarity of the mobile phase. For normal-phase silica gel chromatography, a mixture of hexane and ethyl acetate is a good starting point.[6] Decrease the polarity (more hexane) to increase retention or increase the polarity (more ethyl acetate) to decrease retention.[9] Ensure you are not loading too much crude material onto the column. |
| Streaking or Tailing of Spots on TLC/Column | The sample is too concentrated when loaded. The compound may be interacting too strongly with the stationary phase (e.g., acidic or basic impurities on silica gel). | Dilute the sample before loading it onto the column. Consider adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| Cracking or Channeling of the Stationary Phase | The column was not packed properly, or the mobile phase was run dry. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.[9] |
Quantitative Data Summary
The following table presents typical data for the purification of benzophenone derivatives, which can be used as a reference for expected outcomes with this compound.
| Purification Method | Starting Purity (Crude) | Final Purity (Purified) | Typical Yield | Reference |
| Recrystallization | ~90% | >99% | 80-90% | [10] |
| Column Chromatography | 85-95% | >98% | 70-85% | General Lab Practice |
| Commercial Product Spec | N/A | ≥97% | N/A | [7][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for crude material that is relatively pure and needs final polishing to remove minor impurities.
-
Solvent Selection: A preliminary solvent screen is recommended. Ethanol or a mixture of ethanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the desired para-isomer from the ortho-isomer and other byproducts.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.3-0.4.[6][9]
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. websites.umich.edu [websites.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Methoxy-4'-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 4-Methoxy-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a suitable solvent can be selected based on its structural features (a moderately polar benzophenone derivative). A common approach is to use a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[1][2] Ethanol, methanol, or a mixed solvent system such as ethanol/water or acetone/hexane are often good starting points for compounds of similar polarity.[3][4][5] It is recommended to perform a small-scale solvent screening to determine the ideal solvent or solvent mixture for your specific sample.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[6][8] To resolve this, you can try the following:
-
Add more solvent: This will decrease the concentration of the solution.[8]
-
Cool the solution more slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature gradually before placing it in an ice bath.[6][9]
-
Change the solvent system: If using a high-boiling point solvent, switch to one with a lower boiling point. For mixed solvent systems, you can adjust the ratio of the "good" solvent to the "poor" solvent.[9]
Q3: Why is my yield of recrystallized this compound very low?
A3: A low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most frequent cause, as it keeps a significant amount of the product dissolved in the mother liquor even after cooling.[6][10]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Incomplete crystallization: Not allowing enough time for the solution to cool thoroughly will result in less product crystallizing out.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[10]
Q4: No crystals are forming, even after cooling the solution. What steps can I take?
A4: A supersaturated solution may resist crystallization.[6] To induce crystallization, you can:
-
Add a seed crystal: Introducing a small, pure crystal of this compound can provide a nucleation site for crystal growth.[9][10]
-
Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask at the meniscus of the solution can create microscopic imperfections that act as nucleation points.[9][10]
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[6][8]
-
Cool to a lower temperature: Using a salt/ice bath can further decrease the solubility of your compound.[7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the solvent's boiling point.[6] | Re-heat the solution to dissolve the oil, add more of the hot solvent, and allow it to cool slowly.[8] Consider switching to a lower-boiling point solvent. |
| The solution is too concentrated. | Add more of the hot solvent to dilute the solution. | |
| Rapid cooling. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] | |
| Low Crystal Yield | Too much solvent was used.[6][10] | Reduce the volume of the solvent by evaporation and re-cool.[6] |
| Incomplete crystallization time. | Allow the solution to stand for a longer period at a low temperature. | |
| Crystals were washed with warm solvent. | Always wash the crystals with a minimal amount of ice-cold solvent.[10] | |
| No Crystal Formation | The solution is supersaturated.[6] | Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod.[10] |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then cool again.[8] | |
| Colored Crystals | Colored impurities are present in the crude product. | If the impurities are not removed by recrystallization, consider a preliminary purification step such as column chromatography or treatment with activated charcoal (use with caution as it can adsorb the product).[8] |
| Crystals Form Too Quickly | The solution is highly supersaturated. | Reheat the solution, add a small amount of additional solvent, and cool slowly.[8] |
| The solvent is not ideal. | A different solvent or solvent mixture may be required to achieve a more controlled crystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions and allow time for the solid to dissolve before adding more.[10]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask to prevent premature crystallization.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (125-127°C).[11]
Visualization
Caption: Workflow for the recrystallization of this compound with integrated troubleshooting steps.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. This compound CAS#: 1151-94-6 [m.chemicalbook.com]
Technical Support Center: Synthesis and Purification of 4-Methoxy-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Methoxy-4'-nitrobenzophenone.
Troubleshooting Guides & FAQs
This section is designed to help you navigate and resolve common issues you may face during your experiment.
Q1: My Friedel-Crafts acylation reaction resulted in a low yield or failed completely. What are the common causes?
A2: Low yields in the synthesis of this compound via Friedel-Crafts acylation are frequently due to several critical factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst. It is imperative to use flame-dried glassware and anhydrous solvents.
-
Catalyst Stoichiometry: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (at least one equivalent) of the catalyst is often necessary.
-
Purity of Reactants: The purity of anisole and 4-nitrobenzoyl chloride is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then gradually allowed to warm to room temperature.
Q2: I've obtained a product, but I suspect it's contaminated with unreacted starting materials. How can I identify them?
A2: The primary unreacted starting materials to look for are anisole and 4-nitrobenzoyl chloride. Additionally, 4-nitrobenzoyl chloride can hydrolyze to form 4-nitrobenzoic acid if moisture is present.[1] You can use Thin Layer Chromatography (TLC) to identify these impurities by co-spotting your crude product with authentic samples of the starting materials.
Q3: My purified product has a melting point lower than the expected range (119-128 °C). What could be the impurity?
A3: A common impurity that can lower the melting point is the ortho-isomer, 2-Methoxy-4'-nitrobenzophenone, which is often formed as a minor side product during the Friedel-Crafts acylation of anisole. The methoxy group on anisole directs acylation to both the ortho and para positions, with the para product being the major isomer due to less steric hindrance. Incomplete removal of this isomer will result in a depressed and broadened melting point range.
Q4: I am having difficulty purifying the crude product by recrystallization. What are some suitable solvents?
Q5: What is a good starting point for developing a column chromatography method to purify this compound?
A5: For the purification of moderately polar compounds like benzophenones, a common stationary phase is silica gel. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5][6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The separation can be monitored by TLC to determine the optimal solvent ratio.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₁₁NO₄ | 257.24 | 119 - 128 | White to pale cream or pale yellow powder |
| Anisole (Starting Material) | C₇H₈O | 108.14 | -37 | Colorless liquid |
| 4-Nitrobenzoyl chloride (Starting Material) | C₇H₄ClNO₃ | 185.57 | 71 - 74 | Yellow crystalline solid |
| 4-Nitrobenzoic acid (Hydrolysis Product) | C₇H₅NO₄ | 167.12 | 238 - 241 | Yellowish-white crystals |
| 2-Methoxy-4'-nitrobenzophenone (Isomer) | C₁₄H₁₁NO₄ | 257.24 | 62 - 64 | Data for 2-Hydroxy-4-methoxybenzophenone |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation (Representative Protocol)
This protocol is a general representation of a Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (1 equivalent) and anisole (1 equivalent) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization (General Procedure)
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol, methanol, ethyl acetate).
-
Dissolution: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography (General Procedure)
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 4-Methoxy-4'-nitrobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Methoxy-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to promote the formation of the desired ketone.[2]
Q2: What are the expected major and minor products in this reaction?
A2: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing activator.[1] Therefore, the primary product is the desired para-substituted isomer, this compound. The main side product is the ortho-substituted isomer, 2-Methoxy-4'-nitrobenzophenone. Due to steric hindrance from the methoxy group, the formation of the para product is significantly favored.[3]
Q3: What are the critical parameters that influence the yield and purity of the product?
A3: Several parameters are crucial for a successful synthesis:
-
Purity of Reagents and Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, leading to low or no product formation.[4] Therefore, using anhydrous solvents and properly dried glassware is essential.
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[4] Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is often required.
-
Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction and is then allowed to warm to room temperature or gently heated to ensure completion.[3] Excessively high temperatures can lead to the formation of tar-like substances and other side products.
-
Order of Reagent Addition: The standard procedure involves adding the 4-nitrobenzoyl chloride to a suspension of aluminum chloride in a suitable solvent, followed by the slow addition of anisole.[1][3]
Q4: How can the final product be effectively purified?
A4: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often sufficient to obtain a product of high purity. For separating the ortho and para isomers or removing other impurities, silica gel column chromatography is a more effective method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Inactive Catalyst: The most common reason is the deactivation of the aluminum chloride catalyst by moisture. Ensure that all glassware was thoroughly dried and that anhydrous solvents were used. It is also advisable to use a fresh, unopened container of AlCl₃.[4]
-
Insufficient Catalyst: As the product forms a complex with AlCl₃, a stoichiometric amount of the catalyst is necessary.[4] Ensure you are using at least one equivalent of AlCl₃ for every equivalent of 4-nitrobenzoyl chloride.
-
Low Reaction Temperature or Insufficient Reaction Time: If the reaction was not allowed to warm to room temperature or was not stirred for a sufficient duration, it may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Quality Reagents: Impurities in the starting materials (anisole or 4-nitrobenzoyl chloride) can interfere with the reaction. Ensure the purity of your reagents.
-
Issue 2: Formation of a Dark, Tar-like Substance
-
Question: My reaction mixture turned into a dark, viscous tar. What went wrong?
-
Answer:
-
Reaction Temperature Too High: This is a common consequence of overheating the reaction mixture. The initial addition of reagents should be performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction.
-
Excess Catalyst: Using a large excess of the Lewis acid catalyst can sometimes promote polymerization and the formation of tarry byproducts.
-
Issue 3: Product is Contaminated with Starting Material
-
Question: After work-up, my product is contaminated with unreacted anisole or 4-nitrobenzoyl chloride. How can I avoid this?
-
Answer:
-
Incomplete Reaction: This indicates that the reaction did not go to completion. You can try extending the reaction time or slightly increasing the reaction temperature after the initial addition phase. Monitoring the reaction by TLC is crucial to determine the point of completion.
-
Improper Stoichiometry: Ensure that the molar ratios of the reactants are correct. Using a slight excess of the acylating agent (4-nitrobenzoyl chloride) can sometimes help to consume all the anisole.
-
Issue 4: Presence of the Ortho-Isomer
-
Question: My final product contains the 2-Methoxy-4'-nitrobenzophenone isomer. How can I improve the selectivity for the desired para-isomer?
-
Answer:
-
Reaction Conditions: While the para product is electronically and sterically favored, the reaction conditions can influence the ortho/para ratio. Lower reaction temperatures generally favor the formation of the para isomer. The choice of solvent can also play a role, with less polar solvents often leading to higher para selectivity.
-
Purification: If the formation of the ortho isomer cannot be completely avoided, it can be separated from the desired para product by careful column chromatography or fractional recrystallization.
-
Data Presentation
The regioselectivity of the Friedel-Crafts acylation of anisole is influenced by several factors. The following table summarizes the expected outcomes under different conditions, with a strong general preference for the para-substituted product.
| Parameter | Condition | Expected Predominant Isomer | Typical Para:Ortho Ratio | Rationale |
| Steric Hindrance | Standard | para (this compound) | >95:5 | The bulky acylium ion experiences significant steric hindrance at the ortho position from the methoxy group.[3] |
| Temperature | Low (0-25 °C) | para | Higher | Lower temperatures increase the selectivity for the thermodynamically more stable para isomer. |
| High (>50 °C) | para | Lower | Higher temperatures can provide enough energy to overcome the steric barrier for ortho substitution, slightly reducing selectivity. | |
| Solvent Polarity | Non-polar (e.g., CS₂, Dichloromethane) | para | Higher | Less polar solvents can lead to a more selective reaction. |
| Polar (e.g., Nitrobenzene) | para | Slightly Lower | More polar solvents can influence the reactivity of the electrophile and the transition state energies. | |
| Lewis Acid | AlCl₃ | para | High | AlCl₃ is a strong Lewis acid that effectively generates the acylium ion, leading to high reactivity and good selectivity. |
| FeCl₃ | para | High | FeCl₃ is a milder Lewis acid that can also be used and may offer slightly different selectivity profiles.[1] |
Note: The provided ratios are illustrative and based on the general principles of Friedel-Crafts acylation of anisole. The exact ratio can vary depending on the specific experimental setup.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Stir the suspension and cool it to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
Addition of Anisole: After the addition of the acylating agent, add anisole (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Reaction pathway for the Friedel-Crafts acylation of anisole.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-4'-nitrobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Methoxy-4'-nitrobenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This method is favored for its directness and relatively high yields when optimized.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields in this Friedel-Crafts acylation can be attributed to several factors:
-
Moisture: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.
-
Catalyst Stoichiometry: A sufficient amount of AlCl₃ is crucial. Since the catalyst complexes with the carbonyl group of the product, more than a stoichiometric amount is often required.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. Careful temperature control is essential.
-
Purity of Reagents: The purity of anisole, 4-nitrobenzoyl chloride, and particularly the anhydrous AlCl₃, is critical for a successful reaction.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common issue. Potential side products include:
-
Ortho-isomer: Acylation at the ortho-position of anisole can occur, leading to the formation of 2-Methoxy-4'-nitrobenzophenone. The para-isomer is generally favored due to steric hindrance.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted anisole and 4-nitrobenzoyl chloride.
-
Hydrolyzed Acyl Chloride: If moisture is present, 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid.
Q4: Are there any alternative synthesis routes to Friedel-Crafts acylation?
A4: Yes, an alternative route involves the reaction of 4-chloronitrobenzene with methyl anisole (4-methoxy toluene) in the presence of a base in an organic solvent like dimethyl sulfoxide (DMSO).[1] This method avoids the use of a strong Lewis acid catalyst. Another approach is through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Q5: How can I best purify the crude this compound?
A5: The most common and effective method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2][3] For higher purity, column chromatography on silica gel can be employed.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).2. Presence of moisture in reagents or glassware.3. Deactivated starting material.4. Insufficient reaction temperature or time. | 1. Use fresh, high-purity, anhydrous AlCl₃. Ensure at least a stoichiometric amount relative to the 4-nitrobenzoyl chloride is used.2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.3. Confirm the purity of anisole and 4-nitrobenzoyl chloride.4. Monitor the reaction by TLC. If the reaction is sluggish, consider a gradual increase in temperature and/or extending the reaction time. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high.2. Excessive amount of catalyst. | 1. Maintain a controlled temperature, typically starting at a low temperature (e.g., 0-5 °C) and slowly warming to room temperature or slightly above.2. Use the appropriate stoichiometry of the Lewis acid catalyst. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient reaction time. | 1. Ensure the reaction has gone to completion by monitoring with TLC.2. Extend the reaction time, potentially with gentle heating. |
| Multiple Products Observed on TLC | 1. Formation of ortho-isomer.2. Hydrolysis of 4-nitrobenzoyl chloride. | 1. While difficult to completely avoid, maintaining a lower reaction temperature can sometimes improve para-selectivity.2. Ensure strictly anhydrous conditions throughout the experiment. |
Optimized Reaction Conditions
The following table summarizes key reaction parameters for the Friedel-Crafts acylation synthesis of this compound. The data is compiled from various sources and represents typical conditions for achieving good yields.
| Parameter | Condition | Rationale/Notes |
| Reactants | Anisole and 4-Nitrobenzoyl Chloride | Molar ratio of anisole to 4-nitrobenzoyl chloride is typically 1:1. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A molar equivalent of 1.1 to 1.3 relative to 4-nitrobenzoyl chloride is recommended to account for complexation with the product.[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM is a common solvent for Friedel-Crafts acylations due to its inertness and ability to dissolve the reactants and catalyst complex. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C during the addition of reactants and then allowed to warm to room temperature. Gentle reflux may be required to drive the reaction to completion.[3][5] |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Work-up | Quenching with ice/HCl, extraction, washing, and drying | The reaction is quenched by pouring the mixture into ice and concentrated HCl to decompose the AlCl₃ complex. The product is then extracted, washed to remove impurities, and dried.[3][4] |
| Purification | Recrystallization or Column Chromatography | Recrystallization from ethanol is a common method for purification.[2][3] |
| Typical Yield | 70-85% | Yields can vary based on the precise conditions and scale of the reaction. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion.[3]
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Methoxy-4'-nitrobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Methoxy-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-nitrobenzoyl chloride. This reaction is an electrophilic aromatic substitution where a Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[1]
Q2: Why is my reaction yield consistently low? A2: Low yields in this Friedel-Crafts acylation can stem from several critical factors. The most common issues include the deactivation of the Lewis acid catalyst by moisture, using an insufficient amount of catalyst, or suboptimal reaction temperatures.[1][2] The purity of reagents and the use of strictly anhydrous conditions are paramount for success.[2]
Q3: Why is a stoichiometric amount (or more) of Aluminum Chloride (AlCl₃) required? A3: In Friedel-Crafts acylation, the aluminum chloride not only acts as a catalyst to form the electrophilic acylium ion but also complexes strongly with the carbonyl oxygen of the ketone product.[1][2] This complexation deactivates the AlCl₃, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the catalyst for every equivalent of the ketone product is required, in addition to the amount needed for catalysis.[1]
Q4: What are the common side products, and how can they be minimized? A4: The methoxy group on anisole is an ortho, para-directing group, which means acylation can occur at the ortho-position (2-methoxy-4'-nitrobenzophenone) in addition to the desired para-position.[3] To maximize the yield of the para isomer, the reaction is often run at low temperatures, as the formation of the ortho product can be sterically hindered. Another potential side reaction, especially with potent Lewis acids like AlCl₃, is the demethylation of the anisole ether group.[4] Using a milder Lewis acid (e.g., FeCl₃) or carefully controlling the reaction temperature can help minimize this.
Q5: Are there alternative synthesis routes that avoid strong Lewis acids? A5: Yes, an alternative method involves a base-promoted reaction between 4-chloronitrobenzene and an aryl acetate, such as methyl 4-methoxyphenylacetate.[5] This route avoids the use of harsh Lewis acids and can be advantageous if the Friedel-Crafts reaction proves problematic.[5] Additionally, solid acid catalysts like zeolites are being explored for greener acylation processes.[6][7]
Synthesis Pathway and Troubleshooting Workflow
Caption: Figure 1: Friedel-Crafts Acylation Pathway
Caption: Figure 2: Workflow for Troubleshooting Low Yield
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst (AlCl₃).[1][2] 2. Presence of moisture in reagents or glassware.[1][2] 3. Impure starting materials.[2] 4. Insufficient reaction temperature or time. | 1. Use fresh, high-purity AlCl₃ from an unopened container. Ensure at least 1.1-1.3 equivalents are used.[8] 2. Flame-dry all glassware before use. Use anhydrous grade solvents. Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).[1] 3. Purify anisole and 4-nitrobenzoyl chloride (e.g., by distillation or recrystallization) before use. 4. Monitor the reaction by TLC. If sluggish, consider allowing the reaction to stir longer at room temperature after the initial addition at 0°C. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high.[2] 2. Impurities in the starting materials are polymerizing. | 1. Maintain a controlled temperature. The initial addition of reagents should be performed at 0°C in an ice bath before allowing the mixture to warm slowly.[8] 2. Ensure high purity of all reagents. |
| Product Contaminated with ortho-isomer | 1. The methoxy group is an ortho, para-director.[3] 2. Higher reaction temperatures can favor the formation of the thermodynamically less stable ortho-isomer. | 1. This is an inherent challenge. Focus on purification. 2. Maintain a low reaction temperature (0°C) during the addition phase to maximize steric hindrance and favor para-substitution.[8] |
| Product Contaminated with Anisole | 1. Incomplete reaction. 2. Insufficient reaction time or temperature. | 1. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). 2. Extend the reaction time at room temperature. |
| Evidence of Demethylation (phenolic byproducts) | 1. The Lewis acid (AlCl₃) is too harsh and is cleaving the methyl ether.[4] | 1. Use a milder Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[3] 2. Avoid excessive heating or prolonged reaction times. |
Data Presentation: Impact of Reaction Conditions
The following table summarizes the expected qualitative impact of key experimental parameters on the yield and selectivity of the Friedel-Crafts acylation of anisole.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on para-Selectivity | Rationale |
| AlCl₃ Stoichiometry | < 1.0 eq. | Very Low | N/A | Insufficient catalyst to drive the reaction and overcome product complexation.[1][2] |
| 1.1 - 1.5 eq. | Good - High | Good | Optimal range for efficient catalysis and accounting for product complexation.[8] | |
| > 2.0 eq. | May Decrease | May Decrease | Excess catalyst can lead to more side reactions and difficult workup. | |
| Temperature | 0°C | Moderate | High | Favors kinetic control, maximizing the sterically preferred para-product.[8] |
| Room Temp (~25°C) | High | Good | A good balance for achieving a high reaction rate and good selectivity. | |
| > 50°C | May Decrease | Decreases | Increased risk of forming the ortho-isomer and promoting side reactions like demethylation or polymerization.[2] | |
| Reaction Time | < 1 hour | Low | High | Reaction may be incomplete. |
| 2 - 4 hours | Good - High | Good | Typically sufficient for the reaction to reach completion at room temperature.[9] | |
| > 12 hours | May Decrease | N/A | Prolonged exposure to the Lewis acid can lead to product degradation or side reactions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Anisole (1.0 eq.)
-
4-Nitrobenzoyl chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a dry, inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Stir the mixture to form a suspension.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.[9]
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1][8] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.[8][9]
Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (Adapted from Patent CN108440299A)
This route avoids harsh Lewis acids and may offer a higher yield in some cases.
Materials:
-
4-Chloronitrobenzene (2.0 eq.)
-
Methyl 4-methoxyphenylacetate (1.0 eq.)
-
Potassium Hydroxide (KOH) (2.0 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 4-chloronitrobenzene (2.0 eq.), methyl 4-methoxyphenylacetate (1.0 eq.), and potassium hydroxide (2.0 eq.) in DMSO.[5]
-
Reaction: Heat the mixture to 50°C and stir in an open-air atmosphere for 8-12 hours. The reaction progress can be monitored by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture and add water and dilute HCl to neutralize the base and precipitate the product.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by silica gel column chromatography to yield the final product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion in 4-Methoxy-4'-nitrobenzophenone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in the synthesis of this compound via Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While the reaction is often started at low temperatures (0-5 °C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: The purity of anisole, 4-nitrobenzoyl chloride, and the Lewis acid catalyst is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Here are the most probable side reactions:
-
Isomer Formation: The primary side products are often isomers of the desired product. In the acylation of anisole, the methoxy group is an ortho-, para-director.[2] While the para-substituted product (this compound) is sterically favored and typically the major product, some amount of the ortho-isomer (2-Methoxy-4'-nitrobenzophenone) can also be formed. The ratio of these isomers can be influenced by the reaction temperature and the choice of catalyst.
-
Demethylation of the Methoxy Group: Strong Lewis acids like aluminum chloride can catalyze the cleavage (demethylation) of the methyoxy group on the anisole ring, especially at elevated temperatures.[3] This leads to the formation of phenolic impurities, which can complicate the purification process. Using milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can help to minimize this side reaction.[3]
-
Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated. However, the acyl group is deactivating, which generally prevents further acylation of the product.
Issue 3: Difficulties in Product Purification
Q3: I am having trouble purifying the crude this compound. What are the recommended purification methods?
A3: Purification of the crude product is essential to obtain a high-purity final compound. The following methods are commonly employed:
-
Workup Procedure: A proper aqueous workup is the first step in purification. This typically involves quenching the reaction mixture with ice-cold dilute acid (e.g., HCl) to decompose the catalyst-ketone complex. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and washing the organic layer with a sodium bicarbonate solution to remove any acidic impurities, and then with brine.
-
Recrystallization: The most common method for purifying the crude solid is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] The choice of solvent may need to be optimized based on the specific impurities present.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a highly effective method for separating the desired product from isomers and other byproducts. A solvent system of hexane and ethyl acetate in a suitable ratio is often used for elution.
Data Presentation
| Lewis Acid Catalyst | Typical Reported Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | 60-80 | [4] |
| Ferric Chloride (FeCl₃) | 50-70 | [4] |
| Zinc Chloride (ZnCl₂) | 40-60 | [4] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Mandatory Visualization
References
Technical Support Center: Prevention of Photodegradation of 4-Methoxy-4'-nitrobenzophenone in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the photodegradation of 4-Methoxy-4'-nitrobenzophenone in solution. The information is structured to address common issues encountered during experimental work, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow discoloration after being on the benchtop. What is happening?
A1: The yellowing of your solution is a common indicator of photodegradation. This compound, like many nitroaromatic and benzophenone compounds, is susceptible to degradation upon exposure to ambient light, particularly UV and blue wavelengths. This degradation can lead to the formation of colored byproducts and a decrease in the concentration of the parent compound, potentially affecting your experimental results.
Q2: What are the primary factors that contribute to the photodegradation of this compound?
A2: Several factors can influence the rate of photodegradation:
-
Light Exposure: Direct exposure to sunlight or artificial light sources is the primary driver of degradation. The intensity and wavelength of the light are critical.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially those that can readily donate a hydrogen atom (like isopropanol), can accelerate photodegradation of benzophenone-type molecules.
-
Presence of Oxygen: Dissolved oxygen can participate in photo-oxidative degradation pathways.
-
Temperature: While light is the main factor, elevated temperatures can sometimes accelerate secondary degradation reactions.
Q3: How can I protect my solutions of this compound from photodegradation?
A3: A multi-pronged approach is most effective:
-
Light Exclusion: The most critical step is to minimize light exposure. Use amber-colored glassware or wrap your containers in aluminum foil. Work in a dimly lit area or under a safelight when handling the solution.
-
Solvent Selection: While specific data for this compound is limited, using aprotic solvents might be preferable. If a protic solvent must be used, ensure it is of high purity and consider deoxygenating it.
-
Inert Atmosphere: For sensitive experiments or long-term storage, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help to displace oxygen.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 4°C or -20°C) when not in use. This will slow down the rate of any potential degradation reactions.
-
Use of Stabilizers: Consider the addition of photostabilizers, such as antioxidants or other UV absorbers, to the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Photodegradation of the compound during sample preparation or analysis. | Prepare samples in a low-light environment. Use amber autosampler vials. Ensure the analytical method is stability-indicating. |
| Appearance of new, unidentified peaks in chromatograms. | Formation of photodegradation products. | Analyze a "dark control" sample (kept in complete darkness) to confirm if the new peaks are absent. If so, they are likely photodegradants. |
| Loss of biological activity or potency in assays. | Degradation of the active this compound. | Prepare fresh solutions immediately before each experiment. Quantify the concentration of the stock solution regularly using a validated analytical method. |
| Precipitate formation in the solution upon storage. | The compound may be degrading into less soluble products. | While gentle warming and sonication might redissolve a precipitate, it is safer to discard the solution as it may contain degradation products. Prepare a fresh solution. |
Data on Photostability and Stabilization (Based on Analogous Compounds)
Table 1: Illustrative Photodegradation Rates of Related Compounds in Different Solvents
| Compound | Solvent | Light Source | Half-life (t½) | Reference |
| Benzophenone | Isopropanol | UV Lamp (350 nm) | ~ hours | |
| 2,4-Dinitroanisole | Acetonitrile/Water | Ambient Lab Light | Stable for at least 12 months | [1] |
| 2,4,6-Trinitroanisole | Acetonitrile/Water | Ambient Lab Light | Significant decomposition within 48 hours | [1] |
Table 2: Examples of Stabilizer Efficacy for Related Compound Classes
| Compound Class | Stabilizer | Concentration | Protection Effect | Reference |
| Benzophenones | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Can inhibit photo-oxidation | General Knowledge |
| Nitroaromatics | Ascorbic Acid (Vitamin C) | Equimolar | Can act as a free radical scavenger | General Knowledge |
| General Photosensitive | Benzophenone-3 (Oxybenzone) | 0.3% | Enhanced photostability of desonide by ~98% after 15h UVA exposure.[1] | [1] |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in Solution
Objective: To determine the rate of photodegradation of this compound in a specific solvent under controlled light conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO)
-
Clear and amber glass vials with screw caps
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate sunlight)
-
HPLC system with a UV detector
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL). From this, prepare a working solution (e.g., 10 µg/mL).
-
Sample Aliquoting:
-
Light-Exposed Samples: Aliquot the working solution into several clear glass vials.
-
Dark Control Samples: Aliquot the working solution into several amber glass vials or clear vials completely wrapped in aluminum foil.
-
-
Exposure: Place both sets of vials in the photostability chamber. Expose them to a controlled and measured light source for a defined period (e.g., 24 hours). The dark controls should be placed alongside the exposed samples to ensure identical temperature conditions.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one "light-exposed" and one "dark control" vial from the chamber.
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of the compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant and half-life for the light-exposed samples.
Protocol 2: Evaluating the Efficacy of a Stabilizer
Objective: To assess the ability of a stabilizer (e.g., an antioxidant) to prevent the photodegradation of this compound.
Procedure:
-
Follow the same procedure as in Protocol 1, but prepare an additional set of "light-exposed" samples containing the working solution of this compound fortified with the stabilizer at a specific concentration (e.g., 0.1% w/v).
-
Expose all three sets of samples (light-exposed, light-exposed with stabilizer, and dark control) simultaneously in the photostability chamber.
-
Analyze the samples at the same time points and compare the degradation profiles. A significant reduction in the degradation rate in the presence of the stabilizer indicates its effectiveness.
Visualizations
Caption: Generalized photodegradation pathway of this compound.
Caption: Workflow for assessing the photostability of a compound in solution.
References
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-4'-nitrobenzophenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Methoxy-4'-nitrobenzophenone. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and safety information to address challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-nitrobenzoyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).[3] The methoxy group of anisole is an ortho, para-directing activator, leading to a high yield of the desired para-substituted product.[4]
Q2: Why are my reaction yields consistently low when scaling up?
A2: Low yields in a scaled-up Friedel-Crafts acylation can stem from several factors:
-
Moisture: Anhydrous aluminum chloride reacts vigorously with water, which deactivates the catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[5]
-
Catalyst Quality and Stoichiometry: Use fresh, high-purity AlCl₃. A stoichiometric amount (at least 1 equivalent) is necessary because the catalyst complexes with the product ketone, rendering it inactive.[6]
-
Reaction Temperature: The reaction is highly exothermic. Poor temperature control can lead to side reactions and the formation of tar-like substances.[7]
-
Addition Rate: Slow, controlled addition of the acyl chloride and anisole is crucial to manage the exothermic nature of the reaction and prevent localized overheating.[5]
Q3: What are the primary isomeric impurities, and how can they be minimized?
A3: The main impurity is the ortho-isomer, 2-Methoxy-4'-nitrobenzophenone, formed due to the ortho, para-directing nature of the methoxy group.[4] While the para-isomer is sterically favored and typically the major product, its formation can be maximized by maintaining a controlled, low-to-moderate reaction temperature. Higher temperatures can sometimes increase the formation of the ortho-isomer.
Q4: What is the most effective method for purifying the final product on a large scale?
A4: For large-scale purification, recrystallization is the most common and economical method.[8] Ethanol or a mixture of ethanol and water is often effective.[9] If isomeric impurities are significant, vacuum distillation or column chromatography may be necessary, although these methods are less ideal for very large quantities.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst (AlCl₃). 2. Presence of moisture in reagents or glassware.[5] 3. Deactivated aromatic ring (less applicable to anisole but possible with impure starting material).[11] | 1. Use fresh, high-purity, anhydrous AlCl₃. Ensure at least a stoichiometric amount is used. 2. Flame-dry all glassware before use. Use anhydrous grade solvents. 3. Verify the purity of the anisole starting material. |
| Formation of a Dark, Tar-Like Substance | 1. Reaction temperature is too high.[7] 2. Rate of reagent addition is too fast, causing localized overheating. | 1. Maintain strict temperature control, especially during the initial addition. Start at a low temperature (e.g., 0-5 °C) and allow the reaction to warm slowly. 2. Add reagents dropwise using an addition funnel, monitoring the internal temperature closely. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient reaction time or temperature. | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. Extend the reaction time or allow the mixture to stir at room temperature for a longer duration after the initial exothermic phase. |
| Difficult Purification / Oily Product | 1. Presence of isomeric byproducts. 2. Residual solvent or impurities from work-up. | 1. Optimize reaction conditions (e.g., lower temperature) to favor para-isomer formation. Column chromatography may be required for high purity.[10] 2. Ensure the crude product is thoroughly washed and dried before recrystallization. Seeding the crystallization with a pure crystal can induce solidification. |
| Violent Off-Gassing (HCl) | 1. Reaction of AlCl₃ with moisture. 2. Natural byproduct of the Friedel-Crafts reaction. | 1. Maintain strictly anhydrous conditions.[5] 2. Ensure the reaction vessel is equipped with a gas trap or scrubber to safely neutralize the evolving hydrogen chloride gas. |
Experimental Protocol
This protocol details the synthesis of this compound via Friedel-Crafts acylation.
Materials & Reagents:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel. Ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
Anisole Addition: After the acyl chloride addition is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.[7]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by TLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3] This step is highly exothermic and releases HCl gas.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with additional DCM.
-
Combine all organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol to obtain pure this compound.[8]
Data Presentation: Key Reaction Parameters
| Parameter | Value/Condition | Purpose/Notes |
| Anisole | 1.0 molar equivalent | Aromatic substrate. |
| 4-Nitrobenzoyl Chloride | 1.0 molar equivalent | Acylating agent. |
| Anhydrous AlCl₃ | 1.1 - 1.3 molar equivalents | Lewis acid catalyst. A slight excess is required as it complexes with the product.[11] |
| Solvent | Anhydrous Dichloromethane | Inert solvent to facilitate stirring and temperature control. |
| Addition Temperature | 0 - 5 °C | To control the initial exothermic reaction and minimize side products. |
| Reaction Temperature | Room Temperature | Allowed to warm after initial controlled addition. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 90% | Yield is dependent on strict adherence to anhydrous conditions and temperature control. |
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
Scaling up chemical reactions requires stringent safety protocols. The following table summarizes key hazards.
| Reagent/Process | Hazard(s) | Recommended Precautions |
| Anhydrous AlCl₃ | Corrosive, reacts violently with water, releases HCl gas upon exposure to moisture.[5] | Handle in a fume hood, wear gloves and safety goggles. Avoid inhalation of dust. Store in a tightly sealed container in a dry environment. |
| 4-Nitrobenzoyl Chloride | Corrosive, lachrymator (causes tears). | Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. |
| Dichloromethane (DCM) | Volatile, potential carcinogen. | Use in a well-ventilated area or fume hood. Avoid inhalation of vapors and skin contact. |
| Reaction Quenching | Highly exothermic, rapid evolution of corrosive HCl gas. | Perform slowly and with vigorous stirring in a vessel large enough to contain potential splashing. Ensure adequate ventilation and have a neutralization agent (e.g., sodium bicarbonate) nearby. |
References
- 1. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]
- 10. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 4-Methoxy-4'-nitrobenzophenone
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 4-Methoxy-4'-nitrobenzophenone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and recommended stationary phase. Its polarity is well-suited for separating benzophenone derivatives from common reaction impurities.
Q2: Which solvent systems (eluents) are suitable for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically effective. The optimal ratio will depend on the impurities present. A good starting point is a gradient of ethyl acetate in hexanes.[1] For more polar impurities, a system of methanol in dichloromethane may be used.[1]
Q3: How can I determine the appropriate solvent system before running a large column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various solvent systems to find one that gives your desired product a retention factor (Rf) of approximately 0.3-0.4. This generally provides good separation on a column.
Q4: My crude product contains residual catalyst (e.g., Palladium). How can I remove this before chromatography?
A4: If you have insoluble catalyst residues, such as palladium black, it is highly recommended to filter your crude product through a pad of Celite® before concentrating and loading it onto the column.[2] This prevents contamination of the silica gel and improves separation.[2] For soluble catalyst residues, column chromatography can be effective in their removal.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Test a range of solvent systems with varying polarities. For non-polar compounds, start with low percentages of ethyl acetate in hexanes (e.g., 5-10%). For more polar compounds, increase the ethyl acetate concentration or try a methanol/dichloromethane system.[1] |
| Product is Stuck at the Top of the Column | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%. |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of your eluent system. For instance, if you are using 50% ethyl acetate in hexanes, reduce it to 20% or 30%. |
| Streaking of the Compound on the Column/TLC | The compound may be acidic or basic, interacting too strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. Ensure you are not overloading the column; as a rule of thumb, use a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Co-elution of Impurities with the Product | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or an ether/hexane system can alter the selectivity and improve separation. |
| Cracks Appearing in the Silica Gel Bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various ratios of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7).
-
Identify a solvent system that provides an Rf value of ~0.3-0.4 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf Range for this compound |
| 10% Ethyl Acetate / 90% Hexanes | Low | 0.1 - 0.2 |
| 20% Ethyl Acetate / 80% Hexanes | Medium | 0.3 - 0.5 |
| 30% Ethyl Acetate / 70% Hexanes | Medium-High | 0.5 - 0.7 |
| 5% Methanol / 95% Dichloromethane | High | Use if product is very polar or does not move in EtOAc/Hexanes |
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: 4-Methoxy-4'-nitrobenzophenone
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving 4-Methoxy-4'-nitrobenzophenone for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated place.[1][2][3] Keep the container tightly closed.[2][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as an irritant (Hazard Code: Xi).[1] It is irritating to the eyes, respiratory system, and skin (Risk Statements: 36/37/38).[1] It may also cause sensitization by skin contact. Avoid all personal contact, including inhalation, and wear protective clothing when there is a risk of exposure.[4]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, you should wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2][3][4] In case of dust formation, use a suitable respirator.
Q4: What should I do in case of accidental contact or exposure?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[2]
-
Inhalation: If dust is inhaled, remove the person to fresh air. If irritation or discomfort persists, seek medical attention.[2][4]
-
Ingestion: Clean the mouth with water and get medical attention.[2]
Q5: In which solvents is this compound soluble?
Troubleshooting Guide for Experimental Use
This guide addresses common issues that may be encountered during a typical synthetic application of this compound, such as the reduction of the nitro group.
Scenario: Reduction of this compound to 4-Amino-4'-methoxybenzophenone
Q1: My this compound is not fully dissolving in the reaction solvent. What can I do?
A1:
-
Check Solvent Choice: Ensure you are using an appropriate solvent. For reductions, common solvents include ethanol, methanol, or ethyl acetate.
-
Increase Solvent Volume: The concentration of your substrate might be too high. Try adding more solvent.
-
Gentle Heating: Gentle warming and stirring can aid dissolution. However, be cautious not to exceed the boiling point of your solvent or cause unwanted side reactions.
-
Sonication: Using an ultrasonic bath can help break up solid clumps and improve dissolution.
Q2: The reaction is very slow or does not seem to be proceeding. How can I troubleshoot this?
A2:
-
Catalyst Activity: If you are using a catalyst (e.g., Pd/C for hydrogenation), ensure it is fresh and active. Old or improperly stored catalysts can lose activity.
-
Reagent Stoichiometry: Double-check the molar ratios of your reagents. For example, if using a reducing agent like sodium borohydride in combination with a catalyst, ensure you have added the correct amount.
-
Temperature Control: Some reactions require a specific temperature to proceed at an optimal rate. Verify that your reaction temperature is appropriate for the chosen method.
-
Purity of Starting Material: Impurities in the this compound could be inhibiting the reaction. Consider purifying the starting material if you suspect this is the issue.
Q3: I am observing the formation of multiple unexpected side products in my TLC/LC-MS analysis. What could be the cause?
A3:
-
Over-reduction: In some cases, other functional groups in the molecule can be sensitive to the reducing conditions. The ketone group in the benzophenone scaffold could be reduced to an alcohol. Consider using a milder or more selective reducing agent.
-
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition or side reactions. Try running the reaction at a lower temperature or for a shorter duration.
-
Air/Moisture Sensitivity: Some reactions are sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Q4: The final product has a poor yield after purification. How can I improve it?
A4:
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.
-
Work-up and Extraction Issues: Ensure the pH is adjusted correctly during the work-up to keep your product in the organic layer. Perform multiple extractions to maximize the recovery from the aqueous layer.
-
Purification Losses: Significant loss can occur during purification steps like column chromatography or recrystallization. Optimize your purification method, for example, by choosing a more suitable solvent system for chromatography.
-
Product Instability: The resulting aminobenzophenone may be less stable than the starting nitro compound. Handle it appropriately and consider storing it under an inert atmosphere.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1151-94-6 | [1][6][7] |
| Molecular Formula | C₁₄H₁₁NO₄ | [1][7] |
| Molecular Weight | 257.24 g/mol | [1][7] |
| Appearance | Off-white to yellow solid/powder | [1][6] |
| Melting Point | 119-128 °C | [1][6] |
| Boiling Point | 192-194 °C at 0.9 Torr | [1] |
| Storage Temperature | Room Temperature | [1] |
Experimental Workflow: Reduction of Nitro Group
The following diagram illustrates a typical experimental workflow for the reduction of the nitro group of this compound to form 4-Amino-4'-methoxybenzophenone.
Caption: Experimental workflow for the reduction of this compound.
References
- 1. This compound CAS#: 1151-94-6 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Photoinitiators: 4-Methoxy-4'-nitrobenzophenone in Focus
For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is a critical determinant of reaction efficiency, curing speed, and the final properties of the polymer. This guide provides an objective comparison of 4-Methoxy-4'-nitrobenzophenone with other common photoinitiators. Due to the limited direct experimental data on this compound in publicly available literature, this guide draws upon data from structurally similar benzophenone derivatives to provide a comprehensive analysis.
Performance Comparison of Photoinitiators
This compound is a Type II photoinitiator, functioning through a hydrogen abstraction mechanism. Its performance is influenced by the electronic effects of its substituents: the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2). The following table summarizes key performance indicators for benzophenone and its derivatives to contextualize the expected performance of this compound.
| Photoinitiator | Type | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Initiation Efficiency | Key Characteristics |
| Benzophenone | II | ~254, ~345 | Moderate | Moderate | Standard Type II photoinitiator, requires a co-initiator.[1] |
| 4-Methoxybenzophenone | II | Red-shifted vs. Benzophenone | Higher than Benzophenone | Generally higher than Benzophenone | Electron-donating group enhances light absorption and reactivity. |
| 4-Nitrobenzophenone | II | Red-shifted vs. Benzophenone | Higher than Benzophenone | Potentially lower than Benzophenone | Electron-withdrawing group can affect the energy of the triplet state.[2] |
| This compound | II | Expected red-shift | Expected to be high | Requires experimental validation | Dual substitution may offer a balance of properties. |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | I | ~340 | High | High | Type I photoinitiator, undergoes α-cleavage, no co-initiator needed. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | I | ~380 | High | Very High | Efficient for pigmented systems due to photobleaching. |
Photoinitiation Mechanisms
Photoinitiators are broadly classified into two types based on their mechanism of generating free radicals.
Type I Photoinitiators (α-cleavage): Upon absorption of UV light, these molecules undergo unimolecular fragmentation to generate two free radicals.
Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators, including this compound, require a co-initiator (synergist), typically a hydrogen donor like an amine. Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator to form two radicals.[1]
References
A Comparative Guide to Substituted Benzophenones in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones are a versatile class of compounds with significant applications in medicinal chemistry and drug development.[1][2][3] The benzophenone scaffold, consisting of two phenyl rings attached to a carbonyl group, serves as a privileged structure that can be readily modified to fine-tune its biological and photophysical properties.[1][2] This guide provides a comparative analysis of selected substituted benzophenones, focusing on their anti-inflammatory, anti-cancer, and photosensitizing activities, supported by experimental data and detailed protocols.
Comparative Analysis of Substituted Benzophenones
The following table summarizes the key quantitative data for a selection of substituted benzophenones, highlighting their potential in different therapeutic areas.
| Compound | Structure | Application | Key Performance Metric | Reference |
| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory | Inhibition of prostaglandin production | [4] |
| Compound 9d (Anticancer) | Benzophenone with methyl and N-methyl imidazole groups | Anticancer | IC50 against A549 lung cancer cells: 0.82 µM | [5][6] |
| 3-Acetylbenzophenone | 3-Acetylbenzophenone | Photosensitizer | Efficient triplet state formation | [7] |
| Compound 6c (Antioxidant) | 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone | Antioxidant | Decreased reactive oxygen species production | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Activity Assessment: Croton Oil-Induced Ear Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory properties of benzophenone derivatives by measuring their ability to reduce edema.[4]
Principle: Croton oil is a topical irritant that induces an inflammatory response, characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to inhibit this swelling compared to a control group.
Methodology:
-
Animal Model: Typically, mice are used for this assay.
-
Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse.
-
Treatment: The test compound (substituted benzophenone) is dissolved in a vehicle and applied topically to the ear, either simultaneously with or shortly after the croton oil application. A control group receives the vehicle only. A reference group is often treated with a known anti-inflammatory drug, such as indomethacin.
-
Measurement: After a specified period (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both the treated and untreated ears.
-
Data Analysis: The weight of the ear punches is measured, and the difference in weight between the treated and untreated ears is calculated as a measure of the edema. The percentage inhibition of edema for the treated group is calculated relative to the control group.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound against cancer cell lines.[7]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media and conditions.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Treatment: The cells are treated with various concentrations of the substituted benzophenone derivative and incubated for a specified period (e.g., 24-72 hours). Control wells contain cells treated with the vehicle only.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow for formazan formation.[7]
-
Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.[6]
Photophysical Characterization: UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the benzophenone derivatives.[9]
Principle: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance and the molar extinction coefficient are characteristic properties of a molecule and are crucial for understanding its photochemical behavior.
Methodology:
-
Sample Preparation: Solutions of the benzophenone derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration.[9]
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.[9]
-
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).[9]
-
Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.[9]
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and workflows are provided below to aid in understanding the mechanisms of action and experimental designs.
Caption: Mechanism of action for anti-inflammatory benzophenones.
Caption: Workflow for in vitro phototoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antioxidant potential of novel synthetic benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Photosensitizers: Evaluating 4-Methoxy-4'-nitrobenzophenone
For researchers and professionals in drug development, the selection of an appropriate photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). This guide provides a comparative analysis of 4-Methoxy-4'-nitrobenzophenone and other commonly used photosensitizers, offering insights into their efficacy and experimental applications. While specific quantitative data for this compound is limited in publicly available literature, this report synthesizes existing knowledge on the broader benzophenone class and draws comparisons with well-characterized agents such as Rose Bengal, Methylene Blue, and Photofrin®.
Introduction to Photosensitizers in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS). The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties, including its ability to absorb light at a specific wavelength and its quantum yield of singlet oxygen (¹O₂) generation, a highly cytotoxic ROS.
This compound: A Potential Photosensitizer
Comparative Analysis with Established Photosensitizers
To provide a comprehensive a comparative overview, this guide will focus on three widely used and well-documented photosensitizers: Rose Bengal, Methylene Blue, and Photofrin®.
Rose Bengal
Rose Bengal is a xanthene dye recognized for its high singlet oxygen quantum yield, making it a potent photosensitizer. It is commonly used in research settings for in vitro and in vivo PDT studies.
Methylene Blue
Methylene Blue is a phenothiazine dye that is approved by the U.S. Food and Drug Administration (FDA) for various medical applications and is also utilized as a photosensitizer in PDT. It is known to generate ROS, contributing to its phototoxicity.
Photofrin®
Photofrin® (porfimer sodium) is a first-generation photosensitizer that is clinically approved for the treatment of certain types of cancer. It is a complex mixture of porphyrins that, upon activation with light, produces cytotoxic effects.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the selected photosensitizers based on available experimental data.
Table 1: Photophysical and Photochemical Properties
| Photosensitizer | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | Not specified in literature | Not specified in literature (Benzophenones range: 0.47 - 1) |
| Rose Bengal | ~548 | ~0.75 |
| Methylene Blue | ~665 | ~0.52 |
| Photofrin® | ~630 | ~0.1 - 0.2 |
Table 2: Experimental Parameters in In Vitro Photodynamic Therapy
| Photosensitizer | Cell Line | Concentration Range | Light Source (Wavelength, nm) | Light Dose (J/cm²) | Reference |
| Rose Bengal | HeLa, MDA-MB-231, HepG2 | 5 - 100 µM | Green LED (532-550) | 1.8 - 7.2 | [1][2][3] |
| Methylene Blue | Colorectal adenocarcinoma (HT-29) | 1 - 10 µM | Not specified | 30 | [4] |
| Photofrin® | Human breast adenocarcinoma (MCF-7) | 5 - 25 µg/mL | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Protocol 1: In Vitro Photodynamic Therapy with Rose Bengal
1. Cell Culture:
-
Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of Rose Bengal (e.g., 10, 25, 50 µM) in serum-free medium for 4 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh complete medium to each well.
3. Irradiation:
-
Expose the cells to a green LED light source (532 nm) with a light dose of 5 J/cm². A control group should be kept in the dark to assess dark toxicity.
4. Viability Assay:
-
After 24 hours of incubation post-irradiation, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1][3]
Protocol 2: In Vitro Photodynamic Therapy with Methylene Blue
1. Cell Culture:
-
Culture human colorectal adenocarcinoma (HT-29) cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Treatment:
-
Seed HT-29 cells in a 96-well plate and allow for overnight adherence.
-
Treat the cells with Methylene Blue at concentrations ranging from 1 to 10 µM.
3. Irradiation:
-
Irradiate the cells with a light source at a dose of 30 J/cm². A dark control group is essential.
4. Post-treatment Analysis:
-
After a 48-hour incubation period, assess cell viability using a suitable method such as the MTT assay.[4]
Protocol 3: In Vitro Photodynamic Therapy with Photofrin®
1. Cell Culture:
-
Culture human breast adenocarcinoma (MCF-7) cells in appropriate media and conditions.
2. Treatment:
-
Incubate MCF-7 cells with Photofrin® at concentrations of 5 and 25 µg/mL for 24 hours.
3. Irradiation:
-
Following incubation, irradiate the cells with a suitable light source.
4. Cellular Uptake and Viability:
-
Analyze the intracellular accumulation of Photofrin® using fluorescence microscopy.
-
Determine cell viability post-PDT using a crystal violet assay.[5]
Mandatory Visualizations
To further elucidate the processes described, the following diagrams are provided.
Caption: General mechanism of Type II photosensitization.
Caption: A typical experimental workflow for in vitro PDT.
Conclusion
While this compound shows promise as a photosensitizer due to its benzophenone core, a lack of specific photophysical data currently limits a direct quantitative comparison with established agents. Researchers are encouraged to perform characterization studies to determine its singlet oxygen quantum yield and optimal parameters for PDT. In the interim, well-characterized photosensitizers like Rose Bengal, Methylene Blue, and Photofrin® offer reliable alternatives with a wealth of supporting experimental data and established protocols. This guide provides a foundation for researchers to make informed decisions in the selection of photosensitizers for their specific research needs in the dynamic field of photodynamic therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electric Field-Assisted Delivery of Photofrin to Human Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 4-Methoxy-4'-nitrobenzophenone: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural elucidation of 4-Methoxy-4'-nitrobenzophenone, supported by predicted fragmentation data and experimental protocols.
This document focuses on the application of mass spectrometry to confirm the molecular structure of this compound. Through a detailed analysis of its expected fragmentation patterns, we provide a robust methodology for its identification. Furthermore, we present a comparative overview of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to offer a comprehensive perspective on structural confirmation.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol , electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into characteristic ions.
The fragmentation of this compound is predicted to occur through several key pathways, primarily driven by the functionalities present: the ketone, the methoxy group, and the nitro group.
Predicted Fragmentation Pathway
The most likely fragmentation events are initiated by the cleavage of bonds adjacent to the carbonyl group (α-cleavage), as well as fragmentation associated with the methoxy and nitro substituents.
A Comparative Guide to the Synthesis of 4-Methoxy-4'-nitrobenzophenone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Methoxy-4'-nitrobenzophenone is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: Friedel-Crafts acylation, a nucleophilic aromatic substitution-based approach, and Suzuki-Miyaura coupling. Each method is evaluated based on experimental data, with detailed protocols provided to facilitate informed decisions for laboratory and process chemistry.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route for this compound depends on several factors, including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key quantitative data for the three compared methods, based on reported experimental findings for similar compounds.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Nucleophilic Aromatic Substitution | Route 3: Suzuki-Miyaura Coupling |
| Starting Materials | Anisole, 4-Nitrobenzoyl chloride | 4-Chloronitrobenzene, Methyl 4-methoxyphenylacetate | 4-Iodoanisole, 4-Nitrophenylboronic acid (or vice versa) |
| Key Reagents/Catalysts | Lewis Acid (e.g., AlCl₃, Cu(OTf)₂) | Base (e.g., KOH) | Palladium Catalyst (e.g., Pd/C), Base (e.g., K₂CO₃) |
| Reaction Time | 1 - 24 hours | 8 - 24 hours | 0.5 - 2 hours |
| Reported Yield | ~80-95% (selectivity for para isomer)[1] | ~48% (for a similar methoxy derivative)[2] | ~41-92% (for 4-methoxybiphenyl)[3] |
| Typical Solvent | Dichloromethane, 1,2-Dichloroethane | Dimethyl sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Reaction Temperature | 0 - 80 °C | 50 - 80 °C | Reflux |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for structurally and electronically similar compounds and may require optimization for the specific synthesis of this compound.
Route 1: Friedel-Crafts Acylation of Anisole
This classical approach involves the electrophilic acylation of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst. The methoxy group of anisole is a strong activating group and directs the substitution to the para position, leading to high regioselectivity.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Copper(II) Triflate (Cu(OTf)₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve anisole (1.0 eq.) and 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the anisole/4-nitrobenzoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute HCl.
-
Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Route 2: Nucleophilic Aromatic Substitution
This method involves the reaction of 4-chloronitrobenzene with a carbanion derived from a 4-methoxyphenylacetic acid ester, followed by in-situ oxidation. This approach avoids the use of strong Lewis acids.
Materials:
-
4-Chloronitrobenzene
-
Methyl 4-methoxyphenylacetate
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
Procedure:
-
In a reaction flask, dissolve 4-chloronitrobenzene (2.0 eq.) and methyl 4-methoxyphenylacetate (1.0 eq.) in DMSO.[2]
-
Add potassium hydroxide (2.0 eq.) to the mixture.[2]
-
Heat the reaction mixture to 50-80 °C and stir in an air atmosphere for 8-24 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and add water and dilute hydrochloric acid.[2]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Route 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction. For the synthesis of this compound, this could involve the coupling of a 4-methoxyphenylboronic acid with a 4-nitroaryl halide or triflate, or the coupling of a 4-nitrophenylboronic acid with a 4-methoxyaryl halide. The following is a general protocol that would require optimization.
Materials:
-
4-Iodoanisole (or 4-bromoanisole)
-
4-Nitrophenylboronic acid
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 4-iodoanisole (1.0 eq.), 4-nitrophenylboronic acid (1.5 eq.), Pd/C (1.4 mol% of Pd), and K₂CO₃ (2.0 eq.).[3]
-
Add DMF as the solvent.[3]
-
De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC. The reaction time can range from 30 minutes to a few hours.[3]
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Add water to the filtrate and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis Route Comparison
References
- 1. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
A Comparative Guide to the Photostability of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of several common benzophenone derivatives, a class of compounds widely used as UV filters in sunscreens and other dermatological products. Understanding the relative stability of these molecules under UV irradiation is crucial for developing effective and safe photoprotective formulations. This document summarizes key quantitative data on photodegradation, details the experimental protocols used to obtain this data, and provides visualizations of the experimental workflow and photodegradation pathways.
Data Presentation: Photostability of Benzophenone Derivatives
The photostability of benzophenone derivatives can vary significantly depending on their chemical structure and the experimental conditions. The following table summarizes the photodegradation half-lives (t½) of several benzophenone derivatives upon UV irradiation. The degradation generally follows pseudo-first-order kinetics.
| Compound | Common Name | Substituents | Photodegradation Half-life (t½) in hours | Experimental Conditions |
| Benzophenone-1 | BP-1 | 2,4-Dihydroxy | Readily degrades (<24 h) | UV radiation |
| Benzophenone-3 | Oxybenzone | 2-Hydroxy-4-methoxy | 17 - 99 | Medium pressure UV lamp in various water matrices |
| Benzophenone-4 | Sulisobenzone | 2-Hydroxy-4-methoxy-5-sulfonic acid | 17 - 99 | Medium pressure UV lamp in various water matrices |
| Unsubstituted Benzophenone | BP | None | 17 - 99 | Medium pressure UV lamp in various water matrices |
Note: The wide range in half-lives for BP, BP-3, and BP-4 highlights the significant influence of the experimental matrix (e.g., presence of other substances, pH) on photostability.
In a direct comparison under specific pilot-scale advanced oxidation process (AOP) conditions without an added oxidant, the photodegradation of Benzophenone-3 (BP-3) was observed to be higher (58.25%) than that of Benzophenone-8 (BP-8) (48.31%). Furthermore, the photodegradation quantum yield for BP-3 has been reported as (3.1±0.3)·10⁻⁵, indicating its intrinsic susceptibility to photodegradation.[1]
Experimental Protocols
The following sections detail the methodologies for assessing the photostability of benzophenone derivatives, primarily through in vitro testing and HPLC analysis.
In Vitro Photostability Testing (Adapted from ISO 24443)
This protocol outlines a standardized method for evaluating the photostability of UV filters by measuring the change in their UV absorbance after exposure to a controlled dose of UV radiation.[2][3]
1. Materials and Equipment:
-
UV Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output.
-
Polymethylmethacrylate (PMMA) plates (standardized roughness).
-
Syringe and balance for precise application of the test substance.
-
Spreading device for uniform film application.
-
Solvent for extraction (e.g., isopropanol).
-
HPLC system for quantification.
2. Procedure:
-
Sample Preparation: A thin film of the test benzophenone derivative (in a suitable solvent or formulation) is applied to a PMMA plate at a specified concentration (e.g., 1.0 mg/cm²). The film is then allowed to dry in the dark for at least 30 minutes.
-
Initial UV Absorbance Measurement: The initial UV absorbance spectrum of the sample-coated plate is measured from 290 nm to 400 nm using a UV spectrophotometer.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UV absorbance to simulate realistic sun exposure conditions.
-
Final UV Absorbance Measurement: After irradiation, the UV absorbance spectrum of the same plate is measured again under the same conditions as the initial measurement.
-
Calculation of Photostability: The photostability is determined by comparing the UV absorbance spectra before and after irradiation. A common metric is the percentage of absorbance retained.
HPLC Method for Quantification of Benzophenone Derivatives
This method provides a robust approach for the quantitative analysis of benzophenone derivatives to determine the extent of their photodegradation.[4][5]
1. Sample Extraction:
-
After irradiation, the PMMA plate is immersed in a known volume of a suitable solvent (e.g., isopropanol) in a beaker.
-
The beaker is placed in an ultrasonic bath for a specified time (e.g., 15 minutes) to ensure complete dissolution of the film.
-
The resulting solution is then filtered through a syringe filter (e.g., 0.45 µm) into an HPLC vial.
2. HPLC Analysis:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 95:5 v/v), with the aqueous phase often acidified (e.g., with phosphoric acid to pH 3.2).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the specific benzophenone derivative (e.g., 315 nm for Benzophenone-3).
-
Quantification: The concentration of the benzophenone derivative in the extracted sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound. The percentage of degradation is calculated by comparing the concentration of the irradiated sample to that of a non-irradiated control.
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for in vitro photostability testing of benzophenone derivatives.
General Photodegradation Pathway of Benzophenone Derivatives
Caption: Key pathways in the photodegradation of benzophenone derivatives.
References
- 1. Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kcia.or.kr [kcia.or.kr]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
A Comparative Guide to the In Vitro Dermal Absorption of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dermal absorption of various benzophenone derivatives, a class of compounds commonly used as UV filters in sunscreen and other personal care products. Understanding the extent to which these molecules penetrate the skin is crucial for assessing their safety and efficacy. The data presented herein is compiled from various in vitro studies, and this guide emphasizes the importance of experimental conditions in determining dermal absorption outcomes.
Executive Summary
The in vitro dermal absorption of benzophenone derivatives is influenced by a multitude of factors, primarily the physicochemical properties of the specific derivative and the composition of the formulation vehicle. Studies consistently demonstrate that lipophilicity plays a key role, with more lipophilic compounds generally exhibiting greater skin penetration. The choice of vehicle, such as a lotion, gel, or nanoparticle carrier, can significantly alter the absorption profile of the same benzophenone derivative. This guide summarizes key quantitative data from comparative studies to aid in the selection and development of safer and more effective topical formulations.
Comparative Dermal Absorption Data
The following tables summarize quantitative data from in vitro studies on the dermal absorption of several benzophenone derivatives. It is critical to note that direct comparison between different studies should be made with caution due to variations in experimental protocols, including the skin model, vehicle, and exposure duration.
Table 1: In Vitro Dermal Absorption of Benzophenone
| Formulation Vehicle | Skin Model | Exposure Time (hours) | Dermal Delivery (% of Applied Dose) | Reference |
| Sunscreen Spray 1 | Human | 24 | 10.02 | [1] |
| Sunscreen Spray 2 | Human | 24 | 9.04 | [1] |
| Acetone | Human | 24 | 5.19 | [1] |
Note: Dermal delivery includes the amount of substance that has permeated through the skin into the receptor fluid and the amount retained within the skin. A conservative dermal absorption value of 12.42% was proposed to account for the volatility of benzophenone.[1][2]
Table 2: Comparative In Vitro Skin Permeation of Oxybenzone (Benzophenone-3) and Sulisobenzone (Benzophenone-4)
| UV Filter | Vehicle | Order of Permeated Amount (Highest to Lowest) | Reference |
| Oxybenzone (lipophilic) | Petrolatum, O/W Emulsion, HEC Gel | Petrolatum > O/W Emulsion > HEC Gel | [3] |
| Sulisobenzone (hydrophilic) | HEC Gel, O/W Emulsion, Petrolatum | HEC Gel > O/W Emulsion > Petrolatum | [3] |
Table 3: In Vitro Skin Permeation Flux of Benzophenone-3 (Oxybenzone) from Various Formulations
| Formulation | Skin Model | Flux (μg/cm²/h) | Reference |
| Gel | Rat | 0.25 ± 0.02 | [4] |
| Lotion | Rat | 0.14 ± 0.03 | [4] |
| Oil | Rat | 0.11 ± 0.05 | [4] |
| Petroleum Jelly | Rat | 0.11 ± 0.06 | [4] |
Table 4: In Vitro Permeation of Novel Benzophenone Derivatives Compared to Reference Sunscreens
| Compound | Skin Model | Permeation Status (after 45 hours) | Reference |
| 4-O-(N,N-dimethylaminoalkyl)-benzophenones (quaternarized) | Hairless Mouse | Unable to permeate | [5][6] |
| 4-O-(N,N-dimethylaminoalkyl)-benzophenones (non-quaternarized amine hydrochlorides) | Hairless Mouse | Appreciable transdermal flux | [5][6] |
| 2-hydroxy-4-methoxy-benzophenone-5-sulphonic acid (Sulisobenzone derivative) | Hairless Mouse | Appreciable transdermal flux | [5][6] |
| 2,2′-dihydroxy-4,4′-dimethoxy-benzophenone 5,5′-sodium disulphonate | Hairless Mouse | Appreciable transdermal flux | [5][6] |
Experimental Protocols
The following sections detail the methodologies employed in the cited in vitro dermal absorption studies.
In Vitro Dermal Absorption of Benzophenone
-
Study Design: The in vitro dermal absorption of radiolabeled [14C]-Benzophenone was assessed using static diffusion cells.[1]
-
Skin Model: Dermatomed human skin was used as the barrier membrane.[1]
-
Formulations: Benzophenone was spiked into two commercial sunscreen spray formulations and an acetone vehicle.[1]
-
Dose Application: The formulations were applied to the skin surface at a concentration of approximately 2 μL/cm².[1]
-
Receptor Fluid: The composition of the receptor fluid was not specified in the abstract.
-
Sampling: The receptor fluid was collected for up to 24 hours post-application.[1]
-
Analysis: The amount of [14C]-Benzophenone in the collected samples was quantified using liquid scintillation counting.[1]
-
Volatility Assessment: A volatility test was conducted by applying the formulations to aluminum foil instead of skin to account for mass balance losses due to the volatile nature of benzophenone.[1]
Comparative In Vitro Skin Permeation of Oxybenzone and Sulisobenzone
-
Study Design: The release and permeation of lipophilic oxybenzone and hydrophilic sulisobenzone were investigated from four different vehicles using glass diffusion cells.[3]
-
Skin Model: The specific type of skin used was not detailed in the abstract.
-
Formulations: The vehicles tested were petrolatum, oil-in-water (o/w) emulsion, water-in-oil (w/o) emulsion, and hydroxyethyl cellulose (HEC) gel.[3]
-
Analysis: The permeated amounts of the UV filters were quantified, though the specific analytical method was not mentioned in the abstract. The results were presented in order of the highest to the lowest permeated amounts.[3]
In Vitro Skin Permeation of Benzophenone-3 from Various Formulations
-
Study Design: The in vitro skin permeation of benzophenone-3 (BP-3) from four different transdermal formulations was evaluated using Franz diffusion cells.[4]
-
Skin Model: Excised rat skin was used.[4]
-
Formulations: The formulations tested were a gel, lotion, oil, and petroleum jelly.[4]
-
Receptor Fluid: The receptor medium was stirred at 600 rpm and maintained at 37 ± 0.5 °C.
-
Analysis: The concentration of BP-3 in the receptor fluid was determined by HPLC-UV.[4]
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways directly involved in the dermal absorption of benzophenone derivatives. The primary mechanism of dermal absorption is understood to be passive diffusion through the stratum corneum, governed by the physicochemical properties of the molecule and the vehicle. Dermal exposure to benzophenones is a major pathway for human exposure, and these compounds can undergo metabolic transformations within the body.[7]
Visualizations
Experimental Workflow for In Vitro Dermal Absorption Studies
Caption: Generalized experimental workflow for in vitro dermal absorption studies using Franz diffusion cells.
Logical Relationship of Factors Influencing Dermal Absorption
Caption: Key factors influencing the in vitro dermal absorption of benzophenone derivatives.
References
- 1. A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ropertcl.com [ropertcl.com]
- 3. Skin permeation of two different benzophenone derivatives from various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substantivity of sunscreens. In vitro evaluation of the transdermal permeation characteristics of some benzophenone derivatives [usiena-air.unisi.it]
- 6. Substantivity of sunscreens -in vitro evaluation of the transdermal permeation characteristics of some benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxy-4'-nitrobenzophenone: A Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult your institution's specific emergency protocols and Safety Data Sheet (SDS). This document provides general guidance and should not replace established institutional procedures.
Researchers and professionals in drug development and other scientific fields must handle chemical waste with the utmost care to ensure personal safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 4-Methoxy-4'-nitrobenzophenone, a nitrated organic compound. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and ensure exposed skin is covered.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or particulates.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
For Small Spills:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep the solid material onto a sheet of paper or into a designated dustpan. Avoid creating dust.
-
Collection: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| Melting Point | 125-127 °C |
| Boiling Point | 192-194 °C at 0.9 Torr |
| Appearance | Off-white to yellow solid |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. The primary method for disposal is through a licensed hazardous waste management company. On-site chemical deactivation is generally not recommended in a standard laboratory setting due to the potential for hazardous reactions and the need for specialized equipment and expertise.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste.
-
It is a non-halogenated, nitrated organic solid. Consult your institution's EHS department for specific waste codes that may apply under local and national regulations.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a secure lid).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations (e.g., accumulation start date, hazard pictograms).
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed.
-
The rinsate from cleaning the container must be collected and disposed of as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for handling this compound waste and spills.
Essential Safety and Logistical Information for Handling 4-Methoxy-4'-nitrobenzophenone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 4-Methoxy-4'-nitrobenzophenone, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE, drawing on recommendations for handling aromatic ketones and powdered chemicals.[1][2][3][4][5]
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against ketones and aromatic compounds.[5] Ensure gloves are inspected before use and changed frequently.[3][6] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against dust particles and potential splashes.[3] |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator | A respirator with a particle filter is recommended, especially when handling the powder outside of a fume hood or in case of aerosol generation.[7] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize the risk of exposure and contamination.[8][9][10] The following protocol outlines the steps for safely working with this compound.
1. Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[9][10]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[8]
-
Ensure all necessary PPE is readily available and in good condition.[6]
-
Have a pre-weighed amount of the compound ready if possible to avoid repeated handling of the powder.[9]
2. Weighing and Transfer:
-
If weighing is necessary, perform this task inside a chemical fume hood or a balance enclosure to control dust.[9]
-
Use a spatula or scoop to transfer the powder, avoiding pouring directly from the container to minimize dust generation.[8]
-
Keep the container closed when not in use.[8]
3. Dissolving:
-
When preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is conducted within a well-ventilated fume hood.[3]
4. Post-Handling:
-
Decontaminate the work area and any equipment used with an appropriate solvent.[8]
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after completing the work.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[11][12][13]
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[12] Follow local and institutional regulations for chemical waste disposal.[11] |
| Contaminated Labware (e.g., gloves, wipes, bench paper) | Place in a designated, sealed hazardous waste bag or container. Do not mix with general laboratory waste. |
| Empty Containers | Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.[12] |
| Solutions | Collect all waste solutions containing this compound in a properly labeled hazardous waste container. Do not pour down the drain.[13] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. glovesnstuff.com [glovesnstuff.com]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hsa.ie [hsa.ie]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
